Octocrylene-d10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3/i6D,7D,8D,9D,10D,11D,13D,14D,15D,16D |
InChI Key |
FMJSMJQBSVNSBF-UNUHCXEZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C#N)C(=O)OCC(CC)CCCC)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Octocrylene-d10
This technical guide provides a comprehensive overview of a proposed synthetic route for Octocrylene-d10 and the analytical methodologies required to ascertain its isotopic and chemical purity. This document is intended for researchers, scientists, and drug development professionals who require a high-purity, deuterated internal standard for pharmacokinetic studies, metabolism assays, or as a reference material in analytical testing of cosmetic and pharmaceutical formulations.
This compound is the deuterium-labeled version of Octocrylene, a common UV filter in sunscreens and other personal care products.[1] The use of deuterated standards is crucial for quantitative analysis using mass spectrometry, as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their mass difference.[2]
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached by adapting the known synthesis of unlabeled Octocrylene, which typically involves a Knoevenagel condensation followed by an esterification reaction.[3] The key to producing the deuterated analogue is the use of a deuterated starting material. In the case of this compound, where the deuterium atoms are located on the two phenyl rings, the logical starting material is benzophenone-d10.
The proposed two-step synthesis is as follows:
-
Step 1: Knoevenagel Condensation. Benzophenone-d10 undergoes a Knoevenagel condensation with 2-cyanoacetic acid to form 2-cyano-3,3-di(phenyl-d5)acrylic acid.
-
Step 2: Esterification. The resulting deuterated acrylic acid derivative is then esterified with 2-ethylhexanol to yield the final product, this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-cyano-3,3-di(phenyl-d5)acrylic acid
Materials:
-
Benzophenone-d10
-
2-Cyanoacetic acid
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzophenone-d10 (1 equivalent), 2-cyanoacetic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold deionized water.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyano-3,3-di(phenyl-d5)acrylic acid.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (2-ethylhexyl 2-cyano-3,3-di(phenyl-d5)acrylate)
Materials:
-
2-cyano-3,3-di(phenyl-d5)acrylic acid (from Step 1)
-
2-Ethylhexanol
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-3,3-di(phenyl-d5)acrylic acid (1 equivalent) and 2-ethylhexanol (1.5 equivalents) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Characterization and Isotopic Purity Assessment
Thorough characterization is essential to confirm the chemical identity and determine the isotopic purity of the synthesized this compound. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[4][5]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is used to confirm the molecular weight of this compound and to assess its isotopic enrichment. The high mass accuracy of this technique allows for the differentiation between the deuterated product and any residual non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique is used to confirm the structure of the molecule by observing the signals from the protons. In a highly enriched this compound sample, the signals corresponding to the aromatic protons should be significantly diminished or absent. The presence of residual proton signals in the aromatic region can be used to quantify the level of isotopic purity.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.[6]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule and can be used to further confirm the successful synthesis of the target compound.
Data Presentation
The following tables summarize the expected analytical data for a successfully synthesized, high-purity this compound sample.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Isotopic Purity (%) |
| [M+H]⁺ | 372.2497 | 372.2495 | > 98% |
| [M+Na]⁺ | 394.2316 | 394.2314 | > 98% |
Table 2: Expected ¹H NMR Data (in CDCl₃) for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | br s (very small) | < 0.2H | Residual aromatic protons |
| 4.21 | d | 2H | -OCH₂- |
| 1.72 | m | 1H | -CH(CH₂CH₃)(CH₂)₃CH₃ |
| 1.25-1.45 | m | 8H | -(CH₂)₄- |
| 0.85-0.95 | m | 6H | -CH₃ x 2 |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the synthesis and analytical characterization steps.
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Logical relationship between synthesis, analysis, and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103755593A - Preparation method for ultraviolet light absorber octocrilene - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Octocrylene-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene-d10 is the deuterium-labeled form of Octocrylene, a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. The incorporation of ten deuterium atoms into the octocrylene molecule makes it a valuable internal standard for pharmacokinetic and metabolic studies, as well as for environmental analysis, enabling precise quantification in complex biological and environmental matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are largely comparable to its non-deuterated counterpart, Octocrylene. The primary difference lies in its molecular weight due to the presence of deuterium atoms.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-Cyano-3,3-di(phenyl-d5)acrylic acid 2-ethylhexyl ester | N/A |
| Synonyms | Octocrylene-(phenyl-d10) | N/A |
| Molecular Formula | C₂₄H₁₇D₁₀NO₂ | [1] |
| Molecular Weight | 371.54 g/mol | [1] |
| Appearance | Neat, clear yellow viscous liquid | [1] |
| Melting Point | ~ -10 °C | [2] |
| Boiling Point | ~ 218 °C at 1.5 mmHg | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3] |
| Methanol | Miscible | |
| n-Butanol | Miscible | |
| Ethyl Acetate | Miscible | |
| Mineral Oil | Miscible | |
| Hexane | Miscible | |
| Toluene | Miscible |
Experimental Protocols
Synthesis of this compound Precursor (2-cyano-3,3-di(phenyl-d5)acrylic acid - CPAA-d10)
The synthesis of this compound involves the esterification of 2-cyano-3,3-di(phenyl-d5)acrylic acid (CPAA-d10) with 2-ethylhexanol. A key step is the synthesis of the deuterated precursor, CPAA-d10.
Methodology:
-
Saponification of Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate: The synthesis of CPAA-d10 can be achieved through the saponification of ethyl 2-cyano-3,3-di(phenyl-d5)acrylate.
-
Reaction Conditions: This reaction is typically carried out by heating d10-benzophenone and ethyl cyanoacetate in a suitable solvent such as benzene or toluene with a catalyst.
-
Water Removal: The removal of water is crucial to drive the reaction to completion.
-
Caution: It is important to note that this reaction can be accompanied by D-H exchange, which may affect the isotopic purity of the final product. Careful control of the reaction conditions is necessary to minimize this exchange.
Analytical Characterization by Mass Spectrometry
This compound is often used as an internal standard in quantitative analysis using mass spectrometry.
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Curtain Gas (Nitrogen) | 20 psi |
| Nebulizer Gas (Nitrogen) | 40 psi |
| Heater Gas (Nitrogen) | 50 psi |
| Collision Gas (Nitrogen) | 6 arbitrary units |
| Source Heater Temperature | 450 °C |
| Electrospray Voltage | +5.5 kV |
Fragmentation:
In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification. The fragmentation of the deuterated phenyl rings will result in characteristic mass shifts compared to the non-deuterated analog, allowing for clear differentiation.
Potential Biological Interactions and Signaling Pathways
While the primary function of octocrylene is as a UV filter, research has begun to explore its potential interactions with biological systems. One area of investigation is its potential to disrupt the vitamin D synthesis pathway.
Disruption of Vitamin D Synthesis Pathway
In silico studies have suggested that octocrylene may interact with key proteins in the vitamin D synthesis pathway, including the Vitamin D Binding Protein (VDBP), the Vitamin D Receptor (VDR), and the enzyme CYP2R1.[4][5][6] This interaction could potentially interfere with the normal synthesis and signaling of vitamin D.[4][5][6] The proposed mechanism involves octocrylene binding to these proteins, which may compete with the binding of the natural ligand, calcitriol.[7]
Caption: Potential disruption of the Vitamin D synthesis and signaling pathway by Octocrylene.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, toxicology, and environmental science. Its stable isotopic labeling allows for accurate quantification and tracing of octocrylene. While its physical and chemical properties are very similar to its non-deuterated form, understanding the specific analytical methodologies is crucial for its effective use. Further research into its potential biological interactions, such as the disruption of the vitamin D pathway, will continue to be an important area of study.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Octocrylene | Octocrylene Information & Details - Elchemy [elchemy.com]
- 3. Octocrylene | C24H27NO2 | CID 22571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Sunscreen Ingredient Octocrylene’s Potency to Disrupt Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism of Octocrylene and the Role of Deuterated Metabolites in its Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene (OC) is a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. Its primary function is to absorb UVB and short-wave UVA radiation, thereby protecting the skin from sun damage. However, the systemic absorption of octocrylene following topical application has prompted extensive research into its metabolic fate within the human body. Understanding the biotransformation of octocrylene is crucial for assessing its safety and potential systemic effects. This technical guide provides a comprehensive overview of octocrylene metabolism, focusing on the identification of its major metabolites, quantitative analysis of its excretion, and the critical role of deuterated compounds in the analytical methodologies.
Octocrylene Metabolism: Key Pathways
Following absorption, octocrylene undergoes several metabolic transformations before being excreted. The primary metabolic pathways identified in humans involve ester hydrolysis and oxidation of the 2-ethylhexyl side chain.[1][2] These processes lead to the formation of more polar, water-soluble metabolites that can be eliminated from the body, primarily through urine.
Three major urinary metabolites of octocrylene have been identified and quantified in human studies:
-
2-cyano-3,3-diphenylacrylic acid (CPAA): This is the major metabolite, formed through the hydrolysis of the ester bond of the parent octocrylene molecule.[1][2]
-
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC): A product of side-chain oxidation, where a hydroxyl group is introduced on the ethylhexyl chain.[1][2]
-
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (dinor OC carboxylic acid; DOCCA): This metabolite results from further oxidation of the ethylhexyl side chain, specifically through beta-oxidation.[1][2]
In addition to these, other minor metabolites have been tentatively identified, suggesting a more complex metabolic network than initially understood.[1][3] After their formation, these Phase I metabolites can undergo further conjugation (Phase II metabolism), such as glucuronidation, to facilitate their excretion.[4][5]
Quantitative Analysis of Octocrylene Metabolites
Human studies involving oral administration of octocrylene have provided valuable quantitative data on the excretion kinetics of its major metabolites. These studies are essential for understanding the extent of absorption and the rate of elimination of octocrylene from the body.
| Metabolite | Percentage of Oral Dose Excreted in Urine (Mean) | Peak Urinary Concentration Time (post-dose) | Elimination Half-life (1st Phase) | Elimination Half-life (2nd Phase) | Percentage Excreted within 24h |
| CPAA | 45% (range: 40-50%)[1][2] | 3.2 - 4.2 hours[1][2] | 5.7 hours[1][2] | 16 hours[1][2] | 77%[1][2] |
| 5OH-OC | 0.008% (range: 0.005-0.011%)[1][2] | 3.2 - 4.2 hours[1][2] | 1.3 hours[1][2] | 6.4 hours[1][2] | 99%[1][2] |
| DOCCA | 0.13% (range: 0.11-0.16%)[1][2] | 3.2 - 4.2 hours[1][2] | 3.0 hours[1][2] | 16 hours[1][2] | 82%[1][2] |
Table 1: Urinary Excretion of Octocrylene Metabolites After a Single Oral Dose in Humans. Data sourced from Bury et al. (2019).[1][2]
Following dermal application of sunscreens containing octocrylene, the same metabolites are detected in urine, but at much lower concentrations and with a delayed elimination profile, suggesting a slower and more sustained absorption through the skin.[1][6]
Experimental Protocols
The identification and quantification of octocrylene metabolites rely on sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, particularly deuterated analogues of the metabolites, is a cornerstone of these methods, ensuring high accuracy and precision.
Human Metabolism Study Protocol (Oral Administration)
-
Volunteer Recruitment: Healthy male volunteers are recruited for the study.[1]
-
Dosing: A single oral dose of approximately 5 mg of octocrylene is administered to each volunteer.[1]
-
Urine Sample Collection: Urine samples are collected at predefined intervals before and after dosing for up to 48 hours.[1]
-
Sample Preparation:
-
An aliquot of each urine sample is taken.
-
The samples are incubated with β-glucuronidase from E. coli K12 to hydrolyze any glucuronide conjugates of the metabolites.[4][5]
-
A solution containing a mixture of deuterated internal standards (e.g., CPAA-d10, 5OH-OC-d10, DOCCA-d10) is added to each sample.[4][5]
-
-
Analytical Method:
-
Online Solid-Phase Extraction (SPE): The urine samples are injected into an online SPE system for automated sample cleanup and analyte enrichment. This step removes interfering matrix components.[4][5]
-
Liquid Chromatography (LC): The enriched sample is then passed through a high-performance liquid chromatography (HPLC) column to separate the different metabolites based on their physicochemical properties.[4][5]
-
Tandem Mass Spectrometry (MS/MS): The separated metabolites are introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each metabolite and its corresponding deuterated internal standard.[4][5]
-
-
Quantification: The concentration of each metabolite in the urine samples is determined by calculating the ratio of the peak area of the native metabolite to the peak area of its deuterated internal standard and comparing this to a calibration curve.[4][5]
Synthesis of Deuterated Internal Standards
The synthesis of deuterated internal standards is a critical prerequisite for the accurate quantification of octocrylene metabolites. These standards are not commercially available and must be custom synthesized. For example, the synthesis of deuterated 2-cyano-3,3-diphenylacrylic acid (CPAA-d10) involves using deuterated starting materials in the appropriate chemical reactions.[4] The successful synthesis and purification of these labeled compounds are confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Visualizations
Metabolic Pathway of Octocrylene
Caption: Metabolic pathway of octocrylene in humans.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for octocrylene metabolite analysis.
Conclusion
The metabolism of octocrylene in humans is a well-defined process involving ester hydrolysis and side-chain oxidation, leading to the formation of several urinary metabolites. The major metabolite, CPAA, accounts for a significant portion of the absorbed dose. Quantitative studies have provided valuable insights into the toxicokinetics of octocrylene following both oral and dermal exposure. The development of robust and accurate analytical methods, heavily reliant on the use of deuterated internal standards, has been pivotal in advancing our understanding in this field. For researchers and professionals in drug development and safety assessment, a thorough understanding of these metabolic pathways and the analytical techniques used to study them is essential for the comprehensive evaluation of octocrylene and other UV filters.
References
- 1. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
The Environmental Fate of Octocrylene: A Technical Guide for Researchers
An In-depth Examination of the Degradation, Biotransformation, and Environmental Persistence of the UV Filter Octocrylene, with a Focus on Analytical Methodologies Employing Isotopic Labeling.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Octocrylene (OC), a widely used organic UV filter in sunscreens and other personal care products, is an emerging environmental contaminant. Its presence in aquatic and terrestrial ecosystems raises concerns about its persistence, bioaccumulation, and potential toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of octocrylene. While studies specifically tracking the environmental journey of isotopically labeled octocrylene are not prevalent in the literature, isotopic labeling, particularly with deuterium (²H or D) and carbon-13 (¹³C), is a critical tool in the analytical methodologies used to quantify octocrylene and its metabolites in complex environmental and biological matrices. This guide summarizes key quantitative data, details experimental protocols, and visualizes the known degradation and biotransformation pathways.
Environmental Degradation
Octocrylene is susceptible to degradation through several pathways in the environment, including photodegradation, biodegradation, and chemical transformation. The efficiency of these processes is highly dependent on the environmental matrix and conditions.
Photodegradation
Octocrylene is designed to be photostable to effectively absorb UV radiation. However, it can undergo photodegradation, although it is generally considered to have high photostability with minimal triplet state absorption and photodegradation. One of its known degradation pathways involves the formation of benzophenone, a compound with its own environmental and health concerns.
Table 1: Photodegradation of Octocrylene in Commercial Sunscreen Products
| Product Type | Initial Benzophenone Concentration (mg/kg) | Benzophenone Concentration after Accelerated Aging (mg/kg) | Percent Increase in Benzophenone |
| Sunscreen Product Lines (n=16) | 6 - 186 (Average: 39) | 9.8 - 435 (Average: 75) | 38.7% to 199.4% |
Data from a study involving accelerated aging of commercial sunscreen products for 6 weeks, equivalent to one year at room temperature.
Biodegradation
Microbial communities in various environmental compartments have demonstrated the ability to biodegrade octocrylene. The extent of biodegradation can vary significantly depending on the microbial population and environmental conditions.
In a study investigating the microbial degradation of octocrylene, the bacterium Mycobacterium agri was found to biodegrade 19.1% of the initial octocrylene concentration over a 10-day incubation period[1]. Another study identified Gordonia cholesterolivorans as a potent biofilm former on octocrylene droplets[1]. While some studies have shown that octocrylene is poorly removed in wastewater treatment plants (0-10% degradation in aerobic conditions), other research indicates it can be biotransformed in sediment conditions[2]. Freshwater sediment microcosms have shown the potential to degrade various organic UV filters with half-lives ranging from less than 7 days to over 60 days[3].
Chemical Transformation: Chlorination
In environments where chlorination is used for disinfection, such as swimming pools and wastewater treatment plants, octocrylene can undergo chemical transformation, leading to the formation of various disinfection byproducts.
A study on the chlorination of octocrylene identified 11 degradation byproducts (DPs). After 2 hours of treatment, there was a 15% degradation of octocrylene and approximately 20% transformation into byproducts[2].
Table 2: Degradation Byproducts of Octocrylene during Chlorination and Their Relative Abundance
| Degradation Product (DP) | Chemical Name | Relative Percentage (%) |
| DP1 | Heptane | 1.12 |
| DP2 | Benzophenone | 2.97 |
| DP3 | 2-Ethylhexyl 2,2-diphenylacetate | 0.89 |
| DP4 | 2-Ethylhexyl 2-chloro-2,2-diphenylacetate | 0.91 |
| DP5 | (2S)-2-Ethylhexyl 2,3-dichloro-2-cyano-3,3-diphenylpropanoate | 1.15 |
| DP6 | 2-Ethylhexan-1-ol | 2.36 |
| DP7 | 2,2-Diphenylacetic acid | 1.08 |
| DP8 | 2-Cyano-3,3-diphenylacrylic acid | 1.55 |
| DP9 | (S)-2,3-dichloro-2-cyano-3,3-diphenylpropanoic acid | 6.39 |
| DP10 | 2-ethylhexanoic acid | 0.59 |
| DP11 | Benzoic acid | 1.19 |
Data from a study on the degradation of octocrylene during chlorination processes.
Bioaccumulation and Biotransformation
The lipophilic nature of octocrylene (high log Kow) suggests a potential for bioaccumulation in aquatic organisms. Several studies have investigated its uptake, metabolism, and accumulation in fish.
Bioaccumulation
Bioconcentration factors (BCFs) and biomagnification factors (BMFs) are key indicators of a substance's potential to accumulate in organisms.
Table 3: Bioaccumulation and Biotransformation Parameters for Octocrylene in Fish
| Species | Parameter | Value | Units |
| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 41 - 918 | L/kg |
| Rainbow Trout (Oncorhynchus mykiss) | Biomagnification Factor (BMF) | 0.034 | kg lipid/kg lipid |
| Rainbow Trout (Oncorhynchus mykiss) | in vivo Biotransformation Rate Constant (kMET) | 0.09 ± 0.01 | d⁻¹ |
Biotransformation in Biota
Once absorbed, octocrylene can be metabolized by organisms. In humans, metabolites resulting from ester hydrolysis and alkyl chain oxidation have been identified in urine[2][4]. In fish, biotransformation is also a significant process that can reduce the bioaccumulation potential of octocrylene[5].
Experimental Protocols
Accurate assessment of the environmental fate of octocrylene relies on robust analytical methodologies. The use of isotopically labeled standards is crucial for achieving high accuracy and precision in quantification, especially at low environmental concentrations.
Analysis of Octocrylene and its Metabolites in Water and Urine using LC-MS/MS
This protocol describes a common approach for the analysis of octocrylene and its metabolites.
-
Sample Preparation (Water):
-
Acidify water samples to pH 2.
-
Perform solid-phase extraction (SPE) using Oasis HLB cartridges for sample cleanup and concentration.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Spike samples with isotopically labeled internal standards (e.g., D-labeled octocrylene metabolites) prior to extraction to correct for matrix effects and procedural losses.
-
-
Sample Preparation (Urine):
-
Incubate urine samples with β-glucuronidase to deconjugate metabolites.
-
Utilize online SPE for automated sample cleanup and analyte enrichment directly coupled to the LC-MS/MS system.
-
-
Instrumental Analysis (LC-MS/MS):
-
Employ a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Operate the mass spectrometer in electrospray ionization (ESI) mode, often in both positive and negative ion modes to detect a wider range of metabolites.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification of the target analytes and their isotopically labeled internal standards.
-
Extraction of Octocrylene from Sediment and Biota
-
Sediment Extraction:
-
Freeze-dry and homogenize sediment samples.
-
Extract the samples using a solvent mixture such as dichloromethane/methanol (DCM/MeOH).
-
Employ techniques like vortexing and ultrasonication to enhance extraction efficiency.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction.
-
Combine the extracts, evaporate to dryness, and reconstitute in a suitable solvent.
-
-
Fish Tissue Extraction:
-
Homogenize fish tissue samples.
-
Perform extraction using methods such as microwave-assisted extraction (MAE) with a solvent like acetonitrile-water.
-
Clean up the extract using solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove lipids and other interferences.
-
Concentrate the cleaned extract and reconstitute for analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the environmental fate of octocrylene.
Caption: Major degradation pathways of octocrylene in the environment.
Caption: Generalized biotransformation pathway of octocrylene in aquatic organisms.
Caption: A typical experimental workflow for the analysis of octocrylene in environmental samples.
References
Methodological & Application
Application Note: Quantitative Analysis of Octocrylene in Cosmetic Formulations using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene is a widely used organic UV filter in sunscreens and other personal care products to protect the skin from the harmful effects of solar radiation. Accurate and precise quantification of octocrylene in cosmetic formulations is crucial for ensuring product quality, safety, and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.[2][3] This internal standard is added to the sample at the beginning of the analytical process and corrects for any variations in sample preparation, chromatography, and ionization, thus leading to highly reliable results.
This application note provides a detailed protocol for the determination of octocrylene in cosmetic products using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method based on the principle of isotope dilution.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving high accuracy and precision in quantitative analysis. The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample. This stable isotope-labeled internal standard (e.g., deuterated octocrylene) behaves identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by sample losses during preparation or variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Octocrylene analytical standard (≥98.0% purity) (e.g., from Sigma-Aldrich, Supelco)[4]
-
Deuterated Octocrylene (e.g., Octocrylene-d7 or -d11) as an internal standard (custom synthesis may be required; the synthesis of deuterated analogs of octocrylene metabolites has been described and serves as a procedural reference)[5]
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., from a Milli-Q system)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standard Solutions
-
Octocrylene Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of octocrylene analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Deuterated Octocrylene Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of deuterated octocrylene into a 1 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the octocrylene stock solution with methanol to achieve a concentration range of, for example, 1-200 ng/mL.[5]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the deuterated octocrylene stock solution with methanol to a final concentration of 1 µg/mL.
2.2. Sample Preparation from Cosmetic Products (e.g., Sunscreen Lotion)
-
Accurately weigh approximately 100 mg of the cosmetic product into a 50 mL polypropylene centrifuge tube.
-
Add a known amount, for example, 100 µL of the 1 µg/mL deuterated octocrylene internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing and extraction of octocrylene.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate excipients.
-
Transfer the supernatant to a clean tube.
-
Perform a further dilution if necessary to bring the octocrylene concentration within the calibration range. For example, dilute 100 µL of the supernatant with 900 µL of methanol.
-
Filter the final extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
3.1. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 50% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
3.2. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Octocrylene and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
| Octocrylene (Quantifier) | 362.2 | 250.1 | 150 | 25 |
| Octocrylene (Qualifier) | 362.2 | 183.1 | 150 | 35 |
| Deuterated Octocrylene (IS) | e.g., 369.2 (for d7) | 257.1 (for d7) | 150 | 25 |
Note: The exact m/z values for the deuterated internal standard will depend on the level of deuteration. Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Data Presentation
The following tables summarize the expected performance characteristics of a validated isotope dilution LC-MS/MS method for octocrylene. The data presented here is compiled from validated LC-MS/MS and HPLC methods for octocrylene and represents typical values that should be achievable.[6][7][8]
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low QC | 5 | < 10% | < 10% | 90 - 110% |
| Mid QC | 50 | < 5% | < 10% | 95 - 105% |
| High QC | 150 | < 5% | < 10% | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of octocrylene.
Isotope Dilution Principle
Caption: Logical relationship of the isotope dilution method.
Conclusion
The described isotope dilution liquid chromatography-tandem mass spectrometry method provides a robust and highly accurate approach for the quantification of octocrylene in cosmetic formulations. The use of a deuterated internal standard ensures the reliability of the results by compensating for matrix effects and variations in sample handling. This method is well-suited for quality control, regulatory submission, and research and development in the cosmetic and pharmaceutical industries.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Octocrylene Exposure Through Urinary Metabolite Analysis Using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene (OC) is a widely used organic UV filter found in sunscreens, anti-aging creams, and other personal care products.[1][2] Due to its extensive use, there is growing interest in assessing human exposure and understanding its pharmacokinetics. Following dermal absorption or oral intake, octocrylene is metabolized in the human body.[3][4][5] The parent compound is rarely detected in urine; instead, its metabolites are the primary biomarkers for assessing internal exposure.[6]
This application note details a robust and sensitive method for the quantification of three major octocrylene metabolites in human urine: 2-cyano-3,3-diphenylacrylic acid (CPAA), 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA), and 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC).[1][7] The method utilizes a stable isotope dilution analysis with corresponding deuterium-labeled internal standards (CPAA-d10, DOCCA-d10, and 5OH–OC-d10) and analysis by online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).[1][7] This approach provides high accuracy and precision, making it suitable for human biomonitoring studies and toxicological risk assessments.
Octocrylene Metabolism
Octocrylene undergoes several metabolic transformations in the body, including ester hydrolysis and oxidation of the alkyl chain. The primary urinary metabolites are the result of these processes. Of these, CPAA is the major metabolite, accounting for approximately 45% of the absorbed octocrylene dose.[4]
Figure 1: Metabolic pathway of Octocrylene.
Experimental Protocols
This protocol is based on the validated online-SPE-LC-MS/MS method described by Bury et al. (2017).[7]
Materials and Reagents
-
Standards:
-
2-cyano-3,3-diphenylacrylic acid (CPAA)
-
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA)
-
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC)
-
-
Internal Standards:
-
CPAA-d10
-
DOCCA-d10
-
5OH-OC-d10
-
-
Enzyme: β-glucuronidase from E. coli K12
-
Solvents and Buffers:
-
Ammonium acetate (1 M, pH 6.0-6.4)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
-
Urine Samples: Collected in polyethylene containers and stored at -20°C until analysis.[7]
Sample Preparation: Enzymatic Hydrolysis
This step is crucial to cleave the glucuronide conjugates of the metabolites, allowing for the analysis of the total metabolite concentration.
-
Homogenize urine samples by inverting the storage tube several times.
-
Transfer 300 µL of urine into an HPLC vial.
-
Add 30 µL of the internal standard mix (e.g., 200 µg/L CPAA-d10, 5 µg/L DOCCA-d10, 1 µg/L 5OH–OC-d10 in acetonitrile).[7]
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.0-6.4).[7]
-
Add 6 µL of β-glucuronidase solution.[7]
-
Mix the sample by inverting and incubate in a water bath at 37°C for 3 hours.[7]
-
After incubation, add 30 µL of formic acid to stop the enzymatic reaction.[7]
-
Freeze the samples at -20°C overnight to precipitate proteins.[7]
-
Thaw the samples and centrifuge at 1900g for 10 minutes.[7]
-
Transfer the supernatant into a new HPLC vial for analysis.
Instrumental Analysis: Online SPE-LC-MS/MS
The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer, with an online SPE system for sample cleanup and analyte enrichment.[1][7]
Figure 2: Experimental workflow for analysis.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Online SPE Column | Turbulent Flow Phenyl (50 x 0.5 mm) |
| Analytical Column | Kinetex C18 (150 x 3 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Detection Mode | Scheduled Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450°C |
Data Presentation
Quantitative Data Summary
Method validation demonstrates high sensitivity and precision for the quantification of octocrylene metabolites in urine.
Table 2: Method Quantification Limits
| Analyte | Limit of Quantification (LOQ) in Urine |
|---|---|
| CPAA | 0.5 µg/L |
| DOCCA | 0.05 µg/L |
| 5OH-OC | 0.015 µg/L |
Data sourced from Bury et al. (2017)[7]
Mass Spectrometry Parameters
Specific MRM transitions and compound-specific parameters are essential for the selective and sensitive detection of the analytes and their internal standards.
Table 3: MRM Transitions and Compound-Specific MS/MS Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| CPAA | (-) ESI | 248.1 | 204.1 (Quantifier) | -70 | -18 |
| 248.1 | 176.1 (Qualifier) | -70 | -28 | ||
| CPAA-d10 | (-) ESI | 258.1 | 213.1 | -70 | -18 |
| DOCCA | (+) ESI | 378.2 | 115.1 (Quantifier) | 80 | 25 |
| 378.2 | 97.1 (Qualifier) | 80 | 45 | ||
| DOCCA-d10 | (+) ESI | 388.2 | 115.1 | 80 | 25 |
| 5OH-OC | (+) ESI | 376.2 | 129.1 (Quantifier) | 80 | 25 |
| 376.2 | 111.1 (Qualifier) | 80 | 35 | ||
| 5OH-OC-d10 | (+) ESI | 386.2 | 129.1 | 80 | 25 |
Data sourced from Bury et al. (2017)[7]
Conclusion
The described online SPE-LC-MS/MS method provides a reliable and sensitive tool for the quantification of major octocrylene metabolites in human urine. By using stable isotope-labeled internal standards, the method ensures high accuracy, correcting for matrix effects and variations in sample preparation and instrument response. This protocol is highly applicable for human biomonitoring studies, enabling researchers and drug development professionals to accurately assess human exposure to octocrylene from various sources and to conduct comprehensive safety and risk assessments.
References
- 1. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic availability of lipophilic organic UV filters through dermal sunscreen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Octocrylene Metabolites in Human Urine using Deuterated Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Octocrylene is a widely used organic UV filter found in sunscreens and other personal care products.[1][2][3] Understanding its metabolic fate in humans is crucial for assessing exposure and potential health effects. This application note provides a detailed protocol for the quantitative analysis of three major octocrylene metabolites in human urine: 2-cyano-3,3-diphenylacrylic acid (CPAA), 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH–OC), and 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA). The method utilizes stable isotope dilution with deuterium-labeled internal standards and online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) for high sensitivity and accuracy.[1][2][3]
Principle
The method involves the enzymatic hydrolysis of conjugated metabolites in urine, followed by online sample cleanup and analyte enrichment. Separation is achieved by reversed-phase liquid chromatography, and detection is performed by a triple quadrupole mass spectrometer operating in scheduled Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope dilution method, which corrects for matrix effects and variations in sample preparation and instrument response.[1]
Materials and Reagents
-
Analytical Standards:
-
2-cyano-3,3-diphenylacrylic acid (CPAA)
-
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH–OC)
-
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA)
-
-
Deuterated Internal Standards:
-
CPAA-d10
-
5OH–OC-d10
-
DOCCA-d10
-
-
Reagents:
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each analytical standard and deuterated internal standard in acetonitrile.
-
Calibration Solutions: Prepare a series of seven calibration solutions in water with concentrations ranging from 0.2 to 100 µg/L for CPAA and 10 ng/L to 5 µg/L for DOCCA and 5OH–OC.[1]
-
Internal Standard Mix: Prepare a mixture of the deuterated internal standards in acetonitrile at the following concentrations: 200 µg/L CPAA-d10, 5 µg/L DOCCA-d10, and 1 µg/L 5OH–OC-d10.[1]
Sample Preparation
-
Thaw frozen urine samples and homogenize by inverting the vials several times.[1]
-
Centrifuge the samples at 1900g for 10 minutes.[1]
-
Transfer 300 µL of the supernatant into an HPLC vial.[1]
-
Add 30 µL of the internal standard mix.[1]
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.0–6.4).[1]
-
Add 6 µL of β-glucuronidase solution.[1]
-
Mix the samples by inverting and incubate at 37 °C for 3 hours in a water bath.[1]
-
After incubation, the samples are ready for online-SPE-LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a previously published method and may require optimization for different instrumentation.[1]
-
Online-SPE-LC System: A system with online turbulent flow chromatography for sample cleanup and analyte enrichment is recommended.[1][2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Scheduled MRM detection in both positive (+ESI) and negative (-ESI) modes.[1]
-
Instrument Gas Settings (Nitrogen):
-
Curtain gas: 20 psi
-
Nebulizer gas: 40 psi
-
Heater gas: 50 psi
-
Collision gas: 6 arbitrary units
-
-
Source Temperature: 450 °C[1]
-
Electrospray Voltage: 5.5 kV (+ESI) and -4.5 kV (-ESI)[1]
-
MRM Detection Window: 60 s[1]
-
Target Scan Times: 0.200 s (+ESI) and 0.125 s (-ESI)[1]
Data Presentation
Quantitative Performance of the Method
The following table summarizes the limits of quantification (LOQ), precision, and accuracy for the analysis of octocrylene metabolites in urine.
| Analyte | LOQ (µg/L) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Mean Relative Recovery (%) |
| CPAA | 0.5[1] | ≤7.4[1] | ≤7.4[1] | 89 - 116[1] |
| DOCCA | 0.05[1] | ≤7.4[1] | ≤7.4[1] | 89 - 116[1] |
| 5OH–OC | 0.015[1] | ≤7.4[1] | ≤7.4[1] | 89 - 116[1] |
Visualizations
Metabolic Pathway of Octocrylene
Caption: Metabolic pathway of Octocrylene leading to urinary metabolites.
Experimental Workflow for Octocrylene Metabolite Analysis
Caption: Experimental workflow for the analysis of Octocrylene metabolites.
Conclusion
This application note provides a robust and sensitive method for the quantification of major octocrylene metabolites in human urine. The use of deuterated internal standards ensures high accuracy and precision, making this method suitable for human biomonitoring studies and toxicokinetic research. The detailed protocol and performance data can be readily adapted by researchers in drug metabolism, toxicology, and environmental health.
References
Application Notes and Protocols for Octocrylene Analysis Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octocrylene is a widely used organic UV filter in sunscreen and other personal care products to protect the skin from the harmful effects of solar radiation.[1] Accurate and precise quantification of Octocrylene in various formulations is crucial for quality control, regulatory compliance, and safety assessment. The use of an internal standard in analytical methods is a well-established practice to improve accuracy and precision by correcting for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of Octocrylene in sunscreen formulations using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each protocol incorporates the use of an appropriate internal standard.
Protocol 1: Quantification of Octocrylene in Sunscreen by HPLC-UV with Cyclosporine A as an Internal Standard
This protocol describes a validated HPLC-UV method for the determination of Octocrylene in sunscreen cream, utilizing Cyclosporine A as an internal standard.[2][3][4]
Experimental Protocol
1. Materials and Reagents
-
Octocrylene reference standard (≥98% purity)
-
Cyclosporine A (internal standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sunscreen cream sample containing Octocrylene
2. Standard Solution Preparation
-
Octocrylene Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Octocrylene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (Cyclosporine A) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cyclosporine A into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Octocrylene stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL from the IS stock solution).
3. Sample Preparation
-
Accurately weigh approximately 1.0 g of the sunscreen cream sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to disperse the cream and extract the Octocrylene.
-
Allow the solution to cool to room temperature.
-
Add a known amount of the internal standard solution (e.g., 1.0 mL of 1000 µg/mL Cyclosporine A stock solution).
-
Dilute to the mark with methanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Injection Volume: 20 µL
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M[2][4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.64 x 10⁻⁶ M[2][4] |
| Limit of Quantitation (LOQ) | 4.97 x 10⁻⁶ M[2][4] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
Caption: Workflow for Octocrylene analysis by HPLC-UV.
Protocol 2: Quantification of Octocrylene in Sunscreen by LC-MS/MS with a Deuterated Internal Standard
This protocol provides a robust method for the sensitive and selective quantification of Octocrylene in sunscreen formulations using LC-MS/MS with a deuterated internal standard (e.g., Octocrylene-d10). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization.
Experimental Protocol
1. Materials and Reagents
-
Octocrylene reference standard (≥98% purity)
-
This compound (deuterated internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sunscreen lotion sample containing Octocrylene
2. Standard Solution Preparation
-
Octocrylene Stock Solution (1000 µg/mL): Prepare as described in Protocol 1, using methanol as the solvent.
-
Internal Standard (this compound) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Octocrylene stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the working internal standard solution to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Accurately weigh approximately 0.1 g of the sunscreen lotion sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to disperse the lotion.
-
Add a known volume of the working internal standard solution (e.g., 100 µL of 1 µg/mL this compound).
-
Sonicate for 20 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Take an aliquot of the supernatant and perform a serial dilution with methanol to bring the expected Octocrylene concentration within the calibration curve range.
-
Filter the final diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Octocrylene from matrix interferences (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Octocrylene: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
This compound (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
Data Presentation
Table 2: Representative LC-MS/MS Method Performance
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision (%RSD, intra- and inter-day) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Logical Relationship Diagram
Caption: Logical flow for accurate Octocrylene quantification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Octocrylene using a Deuterated Internal Standard
Introduction
Octocrylene is a widely utilized organic UV filter in sunscreen and other personal care products to absorb UVB and short-wave UVA radiation.[1][2] Accurate and precise quantification of Octocrylene in various matrices is crucial for quality control, formulation development, and safety assessments. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Octocrylene, employing Octocrylene-d10 as an internal standard to enhance accuracy and mitigate matrix effects. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement effects in mass spectrometry, and can also improve precision in UV detection by correcting for injection volume variations.
Principle
This method utilizes a C18 stationary phase to separate Octocrylene and its deuterated internal standard, this compound, from other components in the sample matrix. The separation is achieved using an isocratic mobile phase of methanol and water.[3] Detection is performed using a Diode Array Detector (DAD) or a UV detector, where both Octocrylene and this compound exhibit strong absorbance.[4] Quantification is based on the ratio of the peak area of Octocrylene to the peak area of the known concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Octocrylene reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Glacial acetic acid (optional, for mobile phase modification)[4]
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Octocrylene using this compound as an internal standard.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[1][5] |
| Mobile Phase | Methanol:Water (90:10, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[3][6][8] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 300 nm or 313 nm[3][4][9] |
| Run Time | Approximately 15 minutes |
Standard Solution Preparation
4.1. Octocrylene Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Octocrylene reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
4.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
4.3. Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Octocrylene stock solution with the mobile phase. To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a final concentration of 10 µg/mL. A typical calibration range for Octocrylene would be 1 - 100 µg/mL.
Sample Preparation
The following protocol is a general guideline for the extraction of Octocrylene from a sunscreen lotion. The procedure may need to be optimized for different sample matrices.
-
Accurately weigh approximately 250 mg of the sample into a 100 mL volumetric flask.[4]
-
Add 1 mL of the this compound internal standard stock solution (100 µg/mL).
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the sample and extract the analytes.[3]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix thoroughly by vortexing.
-
Centrifuge an aliquot of the sample extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for Octocrylene and this compound based on their retention times, which should be very similar.
-
Integrate the peak areas for both analytes.
-
Construct a calibration curve by plotting the ratio of the peak area of Octocrylene to the peak area of this compound against the concentration of Octocrylene for the calibration standards.
-
Determine the concentration of Octocrylene in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Quantitative Data Summary
The following table presents typical performance characteristics of the described HPLC method for the quantification of Octocrylene.
| Parameter | Result |
| Linearity (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 1.64 x 10⁻⁶ M[1][5] |
| Limit of Quantitation (LOQ) | 4.97 x 10⁻⁶ M[1][5] |
| Precision (%RSD) | < 2%[6] |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Retention Time (Octocrylene) | ~7.6 min[6] |
| Retention Time (this compound) | ~7.5 min (expected) |
Visualizations
Experimental Workflow
Caption: Workflow for Octocrylene analysis using HPLC with an internal standard.
Logical Relationship of Quantification
Caption: Logical diagram of internal standard quantification for Octocrylene.
Conclusion
The presented HPLC method with UV detection using this compound as an internal standard provides a reliable, accurate, and precise means for the quantitative analysis of Octocrylene in various sample matrices. The use of a deuterated internal standard minimizes the impact of sample preparation variability and matrix effects, leading to highly reproducible results. This method is suitable for routine quality control in manufacturing, as well as for research and development in the pharmaceutical and cosmetic industries.
References
- 1. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the determination of octocrylene in s...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Octocrylene using Gas Chromatography-Mass Spectrometry (GC-MS) with Octocrylene-d10 as an Internal Standard
FOR RESEARCH USE ONLY
Introduction
Octocrylene is a widely used organic UV filter in sunscreens and other personal care products. Its presence and concentration in various matrices, including environmental waters, cosmetic formulations, and biological samples, are of increasing interest to researchers, environmental scientists, and drug development professionals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of octocrylene due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Octocrylene-d10, is crucial for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the analysis of octocrylene in cosmetic and water samples using GC-MS with this compound as an internal standard.
Principle of the Method
The method involves the extraction of octocrylene and the internal standard, this compound, from the sample matrix, followed by analysis using GC-MS. The gas chromatograph separates the analytes from other components in the sample extract, and the mass spectrometer provides detection and quantification based on the characteristic mass-to-charge ratios (m/z) of the target molecules. By monitoring specific ions for both octocrylene and this compound, the ratio of their peak areas can be used to determine the concentration of octocrylene in the original sample, compensating for any losses during sample processing.
Application 1: Quantification of Octocrylene in Sunscreen Formulations
This protocol describes the determination of octocrylene content in sunscreen lotions and sprays.
Experimental Protocol
1. Materials and Reagents
-
Octocrylene analytical standard (≥98% purity)
-
This compound internal standard
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
0.45 µm Syringe filters (PTFE)
-
Autosampler vials with inserts
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of octocrylene and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound stock solution 1:100 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the octocrylene stock solution into 1 mL volumetric flasks.
-
Add 100 µL of the 10 µg/mL internal standard spiking solution to each flask.
-
Dilute to volume with methanol to achieve final concentrations ranging from 0.1 to 20 µg/mL of octocrylene.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen product into a 15 mL centrifuge tube.
-
Add 100 µL of the 10 µg/mL internal standard spiking solution.
-
Add 9.9 mL of methanol.
-
Vortex for 1 minute to disperse the sample.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
3. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 290 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Octocrylene | Quantifier: m/z 248.1, Qualifiers: m/z 361.2, 181.1 |
| This compound | Quantifier: m/z 258.1, Qualifiers: m/z 371.2, 181.1 |
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of octocrylene to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of octocrylene in the prepared sample extract from the calibration curve.
-
Calculate the final concentration of octocrylene in the original sunscreen sample, taking into account the initial sample weight and dilution factor.
Expected Performance Data
The following table summarizes typical quantitative data for this method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Application 2: Determination of Octocrylene in Environmental Water Samples
This protocol is suitable for the analysis of octocrylene in surface water, groundwater, and wastewater effluent.
Experimental Protocol
1. Materials and Reagents
-
All materials and reagents from Application 1.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (for SPE conditioning and elution)
-
Ethyl acetate (for SPE elution)
-
Deionized water (for SPE rinsing)
-
Nitrogen gas for evaporation
2. Standard and Sample Preparation
-
Stock and Spiking Solutions: Prepare as described in Application 1.
-
Calibration Standards: Prepare as described in Application 1.
-
Sample Preparation:
-
Collect a 500 mL water sample in an amber glass bottle.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Rinsing:
-
Wash the cartridge with 5 mL of deionized water.
-
-
Cartridge Drying:
-
Dry the cartridge under a stream of nitrogen for 20 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 x 4 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of methanol.
-
Transfer to an autosampler vial for GC-MS analysis.
-
-
3. GC-MS Parameters
Use the same GC-MS parameters as described in Application 1.
4. Data Analysis
Perform data analysis as described in Application 1, adjusting for the 500-fold concentration factor from the sample preparation.
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/L |
| Limit of Quantification (LOQ) | 15 ng/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow for Sunscreen Analysis
Caption: Workflow for sunscreen sample preparation.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for water sample preparation.
Disclaimer
These application notes and protocols are intended for guidance and research purposes only. Method validation and optimization are required for specific laboratory conditions and sample matrices. Always adhere to laboratory safety protocols and handle all chemicals with appropriate care.
Application Note: Quantitative Analysis of Octocrylene in Sunscreen Formulations Using Isotope Dilution LC-MS/MS with Octocrylene-d10
Audience: Researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of cosmetic and pharmaceutical products.
Introduction
Octocrylene is a widely used organic UV filter in sunscreen and other personal care products to absorb UVB and short-wave UVA radiation. Accurate and precise quantification of octocrylene is essential to ensure product efficacy and compliance with regulatory limits. Sunscreen formulations represent a complex sample matrix, containing various active ingredients, emulsifiers, and emollients that can cause significant matrix effects in analytical methods, leading to inaccurate quantification.
This protocol details a robust and sensitive method for the determination of octocrylene in sunscreen products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Octocrylene-d10, is a critical component of this method. Because this compound is chemically and physically almost identical to the native analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix interference and any variability during sample preparation. This isotope dilution technique ensures high accuracy and precision, making it the gold standard for quantifying small molecules in complex samples.
Experimental Protocol
This section provides a detailed methodology for the quantification of octocrylene.
-
Octocrylene certified reference standard (≥98% purity)
-
This compound internal standard (IS) (deuterated on the phenyl rings, ≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sunscreen product (for analysis)
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials (2 mL)
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of octocrylene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution 1:1000 with methanol to create a working solution of 1 µg/mL.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the octocrylene primary stock solution into methanol. A typical calibration range is 10-1000 ng/mL.
-
To each calibration standard, add a fixed amount of the IS working solution to achieve a final IS concentration of 100 ng/mL in all standards.
-
-
Accurately weigh approximately 100 mg of the sunscreen sample into a 15 mL centrifuge tube.
-
Add 9.9 mL of methanol to the tube.
-
Add 100 µL of the 1 µg/mL this compound IS working solution. This results in a total volume of 10 mL and an IS concentration of 100 ng/mL, assuming negligible volume from the sample.
-
Vortex the tube vigorously for 2 minutes to disperse the sample.
-
Sonicate the sample in an ultrasonic bath for 30 minutes to ensure complete extraction of octocrylene.[1][2]
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble excipients.[1][3]
-
Carefully transfer the supernatant to a clean tube.
-
Perform a further 1:100 dilution of the supernatant with methanol to bring the expected octocrylene concentration into the calibration range.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]
Caption: Workflow for Octocrylene Quantification in Sunscreen.
Data Presentation & Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
| Table 1: LC-MS/MS Method Parameters | |
| LC Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 70% B to 98% B over 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both octocrylene and its deuterated internal standard. The most intense transition is used for quantification (Quantifier), while a second transition is monitored for confirmation (Qualifier).
| Table 2: Multiple Reaction Monitoring (MRM) Transitions | ||||
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Octocrylene | 362.2 | 250.1 | Quantifier | 15 |
| 362.2 | 232.1 | Qualifier | 25 | |
| This compound | 372.2 | 250.1 | Quantifier | 15 |
Note: Collision energies should be optimized for the specific instrument used. The primary fragmentation of protonated octocrylene involves the loss of the 2-ethylhexyl group, resulting in a stable fragment at m/z 250.1.[1] Since the deuterium labels are on the phenyl rings, this primary fragment remains unchanged for this compound.
Quantification is based on the ratio of the peak area of the octocrylene quantifier transition to the peak area of the this compound quantifier transition.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for each calibration standard. A linear regression with 1/x weighting is typically applied.
-
Calculation: The concentration of octocrylene in the prepared sample is determined from the calibration curve using its measured peak area ratio.
-
Final Concentration: The final concentration in the original sunscreen sample is calculated by accounting for the initial sample weight and all dilution factors applied during sample preparation.
| Table 3: Example Calibration Data | |||
| Concentration (ng/mL) | Octocrylene Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 10 | 15,500 | 151,000 | 0.103 |
| 50 | 78,000 | 153,000 | 0.510 |
| 100 | 152,000 | 149,000 | 1.020 |
| 250 | 385,000 | 155,000 | 2.484 |
| 500 | 760,000 | 152,000 | 5.000 |
| 1000 | 1,510,000 | 150,000 | 10.067 |
| R² | >0.998 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust protocol for the quantification of octocrylene in complex sunscreen matrices. The isotope dilution strategy effectively mitigates matrix effects, ensuring reliable data for quality control, regulatory submission, and research and development purposes.
References
Application Notes and Protocols for Studying Dermal Absorption of Sunscreens Using Octocrylene-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Octocrylene-d10, a deuterated internal standard, for the accurate in vitro assessment of the dermal absorption of octocrylene in sunscreen formulations. The following protocols are based on established methodologies, including the OECD 428 guideline for in vitro skin absorption studies and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis.
Introduction
Octocrylene is a widely used organic UV filter in sunscreen products. Understanding its potential for dermal absorption is crucial for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in complex biological matrices like skin and receptor fluid. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. This document outlines the necessary protocols to conduct these studies effectively.
Quantitative Data Summary
The following tables summarize key quantitative data related to the dermal absorption of octocrylene from in vitro studies.
Table 1: In Vitro Dermal Absorption of Octocrylene
| Parameter | Value | Reference |
| Dermal Absorption (10% Octocrylene) | 0.33% of applied dose | [1] |
| Absorbed Dose (10% Octocrylene) | 0.97 µg/cm² | [1] |
| Distribution in Skin (16-24h post-application) | >95% on skin surface, detectable in stratum corneum, low to undetectable in epidermis and dermis | [2][3] |
| Amount in Epidermis | ~0.4% of applied dose | [2] |
| Amount in Receptor Fluid | ~0.05% of applied dose | [2] |
Table 2: LC-MS/MS Quantification of Octocrylene Metabolites in Urine
| Metabolite | Limit of Quantification (LOQ) |
| 2-cyano-3,3-diphenylacrylic acid (CPAA) | 0.5 µg/L |
| 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA) | 0.05 µg/L |
| 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC) | 0.015 µg/L |
Experimental Protocols
Protocol 1: In Vitro Dermal Absorption of Octocrylene using Franz Diffusion Cells (adapted from OECD 428)
This protocol describes an in vitro method to assess the percutaneous absorption of octocrylene from a sunscreen formulation through human skin.
1. Materials and Equipment:
-
Franz diffusion cells (static or flow-through)
-
Dermatomed human skin from a qualified supplier
-
Sunscreen formulation containing a known concentration of octocrylene
-
This compound (as a tracer or internal standard)
-
Receptor fluid: Phosphate-buffered saline (PBS) with 4-6% Bovine Serum Albumin (BSA) or 50% ethanol/water to ensure sink conditions for the lipophilic octocrylene.[4][5]
-
Positive displacement pipette
-
Water bath or heating block to maintain cell temperature at 32°C
-
Sample vials for receptor fluid collection
-
Solvents for extraction (e.g., ethanol, acetonitrile)
-
Homogenizer for skin sample processing
2. Experimental Procedure:
-
Skin Preparation: Thaw frozen dermatomed human skin and cut it into appropriate sizes to fit the Franz diffusion cells. Visually inspect the skin for any imperfections.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber. Ensure a leak-proof seal.
-
Temperature Equilibration: Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate for at least 30 minutes.
-
Application of Test Substance: Prepare the sunscreen formulation spiked with a known concentration of this compound. Apply a finite dose (e.g., 2 mg/cm²) of the formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid. Store the collected samples at -20°C or below until analysis.
-
Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Skin Surface Wash: Wash the skin surface with a suitable solvent (e.g., ethanol) to recover any unabsorbed octocrylene.
-
Stratum Corneum Removal: Perform tape stripping to separate the stratum corneum.
-
Epidermis and Dermis Separation: Separate the epidermis from the dermis.
-
Extraction: Extract octocrylene and this compound from the skin surface wash, stratum corneum, epidermis, dermis, and the Franz cell components using an appropriate solvent. Homogenize the skin samples to ensure efficient extraction.
-
-
Sample Analysis: Analyze the receptor fluid samples and all extracts by LC-MS/MS as described in Protocol 2.
3. Data Analysis:
-
Calculate the cumulative amount of octocrylene permeated into the receptor fluid at each time point.
-
Determine the flux (permeation rate) of octocrylene across the skin.
-
Calculate the total dermal absorption by summing the amounts of octocrylene found in the receptor fluid, epidermis, and dermis.
-
Perform a mass balance calculation to ensure the recovery of the applied dose is within an acceptable range (typically 90-110%).[6]
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a method for the sensitive and selective quantification of this compound in samples generated from the in vitro dermal absorption study.
1. Materials and Equipment:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.9 µm).[7]
-
This compound standard for calibration curve.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Sample vials.
2. Sample Preparation:
-
Receptor Fluid: If the receptor fluid contains protein (BSA), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Transfer the supernatant for analysis. If no protein is present, the sample may be injected directly or after dilution.
-
Skin Extracts: Centrifuge the skin extracts to pellet any particulate matter. Transfer the supernatant to a clean vial for analysis. Dilute as necessary to fall within the calibration curve range.
3. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 50% B, ramp to 95% B, hold, and then return to initial conditions. The flow rate is typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7][8]
-
Source Temperature: Typically around 450°C.[8]
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions for Octocrylene and its deuterated internal standard. The exact m/z values may vary slightly based on the specific deuteration pattern of the standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Octocrylene | 362.2 | 250.1 | 183.1 |
| This compound | 372.2 | 260.1 | 193.1 |
Note: The specific product ions for this compound should be optimized by direct infusion of the standard into the mass spectrometer.
4. Calibration and Quantification:
-
Prepare a series of calibration standards of octocrylene in the same matrix as the samples (e.g., receptor fluid or extraction solvent).
-
Spike each calibration standard and all unknown samples with a fixed concentration of the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of octocrylene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: In Vitro Dermal Absorption Experimental Workflow.
Caption: Pathway of Octocrylene Dermal Absorption.
Caption: LC-MS/MS Analytical Workflow for this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Absorption of hydrophilic and lipophilic compounds through epidermal and subepidermal strata of rat skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Octocrylene-d10 Internal Standard
Welcome to the technical support center for the analysis of Octocrylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in analytical experiments using Octocrylene-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results?
A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] Matrix effects occur when these other components interfere with the measurement of the analyte, leading to inaccurate quantitative results.[1] This interference can either suppress or enhance the analyte's signal compared to the signal of a pure standard solution.[2][3] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can affect the ionization efficiency of the target analyte in the ion source, leading to ion suppression or enhancement.[4][5] This can result in underestimation or overestimation of the analyte concentration.
Q2: How does an internal standard, like this compound, help to overcome matrix effects?
A2: An internal standard (IS) is a compound that is chemically similar to the analyte of interest and is added in a known quantity to all samples, calibration standards, and quality controls.[6] The IS should not be naturally present in the samples being analyzed.[6] A stable isotope-labeled internal standard, such as this compound, is ideal for mass spectrometry-based methods because it has nearly identical chemical and physical properties to the analyte (Octocrylene).[7] This means it will behave similarly during sample preparation, chromatography, and ionization.[7] By measuring the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects that affect both compounds similarly will be canceled out, leading to more accurate and precise quantification.[6]
Q3: Why is a deuterated internal standard like this compound a good choice?
A3: Deuterated internal standards are considered the "gold standard" for LC-MS applications. This is because the substitution of hydrogen atoms with deuterium atoms results in a compound that is chemically almost identical to the analyte but has a different mass.[7] This allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute chromatographically. Because of their similar physicochemical properties, the analyte and its deuterated internal standard experience nearly identical matrix effects, leading to effective compensation for signal suppression or enhancement.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[6] Adding the IS at the beginning of the process helps to account for any analyte loss or variability that may occur during all subsequent steps, including extraction, evaporation, and reconstitution.[6]
Q5: What concentration of this compound should I use?
A5: The concentration of the internal standard should be consistent across all samples and calibration standards.[6] A general guideline is to use a concentration that is in the middle of the calibration curve range for your analyte and produces a stable and reproducible signal.
Troubleshooting Guide
Issue 1: High variability in replicate injections.
-
Possible Cause: Inconsistent matrix effects or issues with the analytical instrument.
-
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the this compound internal standard is being added precisely and consistently to all samples.
-
Check for IS Response: Examine the peak area of the internal standard across all injections. A consistent IS response suggests that the instrument is performing well and the variability is likely due to uncompensated matrix effects. Significant variation in the IS response could indicate a problem with the autosampler or the mass spectrometer.
-
Evaluate Sample Preparation: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extracts, causing variable matrix effects. Review your sample preparation protocol for consistency.
-
Issue 2: Poor recovery of Octocrylene.
-
Possible Cause: Inefficient extraction or significant ion suppression.
-
Troubleshooting Steps:
-
Assess Extraction Efficiency: Prepare a pre-spiked sample (spiked before extraction) and a post-spiked sample (spiked after extraction) at the same concentration. The ratio of the analyte/IS peak area in the pre-spiked sample to the post-spiked sample will give you the extraction recovery.
-
Evaluate Matrix Effect: Compare the analyte/IS peak area ratio of a post-spiked sample to a standard in a clean solvent at the same concentration. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
Optimize Sample Cleanup: If significant matrix effects are observed, consider improving your sample preparation method to remove more of the interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Issue 3: No detectable peak for Octocrylene or this compound.
-
Possible Cause: Instrument failure, incorrect method parameters, or sample degradation.
-
Troubleshooting Steps:
-
Check Instrument Performance: Infuse a tuning solution to ensure the mass spectrometer is functioning correctly. Check for leaks in the LC system.
-
Verify Method Parameters: Confirm that the correct LC method (mobile phases, gradient, column) and MS parameters (ion source settings, MRM transitions) are being used.
-
Prepare Fresh Standards: Prepare a fresh stock solution of Octocrylene and this compound to rule out degradation of the standards.
-
Data Presentation
The following table illustrates the impact of matrix effects on the quantification of Octocrylene in a sunscreen lotion matrix and the effectiveness of using this compound as an internal standard to correct for these effects.
| Sample | Octocrylene Peak Area (without IS) | Calculated Concentration (without IS) (µg/mL) | This compound Peak Area | Octocrylene/Octocrylene-d10 Peak Area Ratio | Calculated Concentration (with IS) (µg/mL) | Recovery (%) (with IS) |
| Standard in Solvent | 1,250,000 | 10.0 | 1,300,000 | 0.96 | 10.0 | 100 |
| Spiked Sunscreen Extract | 750,000 | 6.0 | 780,000 | 0.96 | 10.0 | 100 |
This is a representative table created for illustrative purposes.
As shown in the table, the peak area of Octocrylene in the sunscreen extract is significantly lower than in the clean solvent, which would lead to an inaccurate, lower calculated concentration if an internal standard were not used. However, the peak area of the this compound internal standard is also suppressed to a similar extent. By using the ratio of the analyte peak area to the internal standard peak area, the matrix effect is compensated for, resulting in an accurate and reliable quantification of Octocrylene.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Octocrylene and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution of Octocrylene at 100 µg/mL in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at 10 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Octocrylene working standard solution into a blank matrix extract (e.g., a sunscreen base without Octocrylene). A typical calibration range could be 0.1 to 50 µg/mL.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard spiking solution to each calibration standard and quality control sample to achieve a final concentration of 1 µg/mL.
-
Final Volume: Adjust all standards and quality controls to the final volume with the appropriate solvent.
Protocol 2: Sample Preparation and Analysis of Octocrylene in Sunscreen Lotion
-
Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Extraction: Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the supernatant and dilute it 100-fold with methanol.
-
Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Octocrylene: e.g., m/z 362 -> 250
-
This compound: e.g., m/z 372 -> 260
-
Visualizations
Caption: Experimental workflow for overcoming matrix effects using an internal standard.
Caption: Conceptual diagram of how an internal standard corrects for matrix effects.
References
- 1. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Improving Accuracy in Octocrylene Quantification
Welcome to the technical support center for Octocrylene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate quantification of Octocrylene in various matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Octocrylene by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Active sites on the column (exposed silanols) can interact with Octocrylene, causing peak tailing. | Use a highly deactivated or end-capped C18 column. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to suppress silanol ionization.[1] |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | Dilute the sample or reduce the injection volume. | |
| Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase polarity. | Dissolve and inject samples in the mobile phase whenever possible.[1] | |
| Poor Resolution Between Octocrylene and Other UV Filters (e.g., Avobenzone, Octinoxate) | Inadequate Chromatographic Conditions: Mobile phase composition, column type, or temperature may not be optimal for separating compounds with similar properties. | Optimize the mobile phase gradient. A common mobile phase is a gradient of methanol and water or acetonitrile and water.[1] Consider a different column chemistry (e.g., phenyl-hexyl) or a column with a smaller particle size for higher efficiency. |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase components. | Ensure proper degassing and mixing of the mobile phase. Premixing solvents can sometimes improve consistency. |
| Temperature Fluctuations: Changes in column temperature affect retention time. | Use a column oven to maintain a stable temperature. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to shifts in retention. | Use a guard column to protect the analytical column. Regularly perform system suitability tests to monitor column performance. | |
| Low Analyte Response or Sensitivity | Degradation of Octocrylene: Octocrylene can degrade to benzophenone, especially with age or exposure to certain conditions.[2] | Prepare fresh standards and samples. Store stock solutions and samples in amber vials and at low temperatures to minimize degradation.[2] |
| Incorrect Detection Wavelength: The selected wavelength may not be optimal for Octocrylene. | The typical wavelength for Octocrylene detection is around 303-313 nm.[1] | |
| Baseline Noise or Drift | Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system can cause baseline issues. | Use high-purity solvents (HPLC or MS grade). Flush the system regularly with appropriate cleaning solutions. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites in the Inlet or Column: Octocrylene has polar functional groups that can interact with active sites. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the inlet liner and septum. |
| Improper Column Installation: Dead volume at the inlet or detector connection can cause peak tailing. | Ensure a clean, square cut on the column and proper installation depth in both the inlet and transfer line. | |
| Low or No Peak Response | Analyte Degradation in the Inlet: High inlet temperatures can cause thermal degradation of Octocrylene. | Optimize the inlet temperature. A lower temperature in splitless mode might be necessary. |
| Adsorption in the System: Active sites throughout the system can adsorb the analyte. | Ensure all components in the sample path (liner, column) are inert. | |
| Inconsistent Results (Poor Reproducibility) | Variability in Split Injection: Splitless injection can sometimes offer better reproducibility for trace analysis. | If using a split injection, ensure the split ratio is optimized and consistent. Consider using an internal standard to correct for injection variability. |
| Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal. | Use matrix-matched standards for calibration. An isotopically labeled internal standard is highly recommended to compensate for matrix effects. Diluting the sample can also help minimize matrix effects. | |
| Presence of Interfering Peaks | Matrix Interferences: Other components from the sample matrix (e.g., other cosmetic ingredients, environmental contaminants) may co-elute with Octocrylene. | Optimize the temperature program to improve separation. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity. A thorough sample cleanup is crucial. |
| Benzophenone Interference: As Octocrylene can degrade into benzophenone, this may appear as an interfering peak.[2] | Analyze samples promptly after preparation. Monitor for the presence of benzophenone as an indicator of sample degradation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary analytical techniques for quantifying Octocrylene?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] HPLC is often preferred for its robustness and ability to analyze a wide range of UV filters simultaneously without the need for derivatization.[3] GC-MS is also a powerful technique, especially for identifying and quantifying Octocrylene and its degradation products.[4]
Q2: Why is the degradation of Octocrylene a concern for accurate quantification?
A2: Octocrylene can degrade into benzophenone, a compound with its own analytical signature and potential safety concerns.[2] This degradation can lead to an underestimation of the initial Octocrylene concentration and an overestimation of benzophenone. It is crucial to handle and store samples and standards properly to minimize this degradation.[2]
HPLC-Specific Questions
Q3: What is a suitable mobile phase for the separation of Octocrylene from other UV filters?
A3: A common approach is to use a gradient elution with methanol and water or acetonitrile and water, often with a small amount of acid like acetic acid or formic acid to improve peak shape.[1] For example, a gradient starting with a higher percentage of water and increasing the organic solvent percentage over time can effectively separate multiple UV filters.[1]
Q4: How can I improve the resolution between Octocrylene and Avobenzone?
A4: These two compounds can sometimes co-elute. To improve resolution, you can try optimizing the mobile phase gradient, using a column with a different selectivity (e.g., a phenyl-hexyl phase), or a column with a smaller particle size for higher efficiency. Adjusting the column temperature can also influence selectivity.
GC-MS-Specific Questions
Q5: Is derivatization necessary for the GC-MS analysis of Octocrylene?
A5: No, Octocrylene is sufficiently volatile and thermally stable to be analyzed directly by GC-MS without derivatization.[4]
Q6: What are common sources of interference in the GC-MS analysis of Octocrylene from cosmetic samples?
A6: Other volatile and semi-volatile ingredients in cosmetic formulations, such as fragrances, emollients, and other UV filters, can potentially co-elute and interfere with Octocrylene analysis. Using a selective detection mode like SIM or MRM can help to minimize these interferences.
Q7: How can matrix effects be addressed in the GC-MS analysis of environmental samples?
A7: Matrix effects from complex environmental samples like soil or water can be significant. Using an isotopically labeled internal standard that behaves similarly to Octocrylene is the most effective way to compensate for these effects. Additionally, thorough sample cleanup using techniques like Solid Phase Extraction (SPE) and matrix-matched calibration can help to mitigate matrix effects. Diluting the sample extract can also reduce the impact of interfering matrix components.[5]
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and GC-MS methods for Octocrylene quantification.
Table 1: HPLC Method Performance for Octocrylene Quantification
| Parameter | Sunscreen Lotion[1] | Sunscreen Spray[1] | Solid Lipid Nanoparticles[6] |
| Linearity Range | 10% to 250% of target | 10% to 250% of target | 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M |
| Correlation Coefficient (R²) | > 0.9999 | > 0.9999 | > 0.99 |
| Average Recovery | 99.5% – 100.8% | 97.2% – 100.5% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 1.64 x 10⁻⁶ M |
| Limit of Quantification (LOQ) | 0.8% of target | 0.8% of target | 4.97 x 10⁻⁶ M |
| Precision (%RSD) | 0.16% – 1.34% | 0.23% – 0.96% | Not Specified |
Table 2: GC-MS Method Performance for Octocrylene Quantification in Water Samples
| Parameter | Value[7] |
| Limit of Detection (LOD) | 1.0 - 11.7 ng/L |
| Recovery | 82% - 105% |
| Precision (%RSD) | < 10% |
| Linearity (R²) | ≥ 0.9973 |
Experimental Protocols
Detailed HPLC-DAD Method for Sunscreen Products[1]
-
Instrumentation: Agilent 1260 Infinity HPLC with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 80:20 Methanol:0.5% Acetic Acid in Water.
-
Mobile Phase B: 100% Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Return to 100% A
-
22-25 min: Hold at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of sunscreen sample into a 100 mL volumetric flask.
-
Add diluent (0.1% acetic acid in methanol) to volume.
-
Sonicate for 10 minutes.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
Detailed GC-MS Method for Sunscreen Products[4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C
-
Ramp to 290 °C at a specified rate.
-
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation:
-
Weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.
-
Add dichloromethane to volume.
-
Extract using ultrasonication for 15 minutes.
-
Dilute an aliquot of the extract with dichloromethane.
-
Filter through a 0.22 µm membrane before injection.[4]
-
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. Gas chromatographic–mass spectrometric analysis of sunscreens and their effects on mice liver and kidney enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Recovery of Octocrylene-d10
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Octocrylene-d10 in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes for low recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues include:
-
Matrix Effects: Components of the sample matrix (e.g., plasma, tissue homogenate, environmental samples) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a falsely low signal.[1][2][3] The presence of contaminants in the matrix can complicate the mass spectrometry response of both the target analyte and its stable isotope-labeled internal standard.[1][4]
-
Suboptimal Extraction Efficiency: The protocol used to extract this compound from the sample matrix may not be efficient. This can be due to the choice of solvent, pH, or the extraction technique itself (e.g., liquid-liquid extraction, solid-phase extraction).
-
Analyte Degradation: Octocrylene can degrade, particularly in the presence of certain chemicals or under specific storage conditions. A known degradation product of octocrylene is benzophenone.[5][6] If your analytical method is specific to the parent compound, any degradation will result in lower measured recovery.
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source, incorrect instrument settings, or issues with the autosampler, can lead to poor signal response and low recovery.
-
Standard Solution Instability or Inaccuracy: The stock or working solutions of this compound may have degraded over time or may have been prepared incorrectly.
Q2: How can I systematically troubleshoot low recovery of this compound?
A stepwise approach is recommended to identify the source of the low recovery. The following workflow can help pinpoint the issue:
Caption: A logical workflow for troubleshooting low recovery of this compound.
Q3: How do I differentiate between low extraction efficiency and matrix effects?
To distinguish between these two common issues, a series of experiments with spiked samples can be performed. The results can be compared to a standard in a neat solvent.
Experimental Protocol: Assessing Extraction Efficiency and Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase solvent at the target concentration.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound at the target concentration before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with this compound at the target concentration after the extraction process.
-
-
Analyze all three sets of samples using the established analytical method.
-
Calculate the recovery and matrix effect using the following formulas:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100
-
Data Interpretation:
| Scenario | Extraction Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<80%) | Minimal (< ±15%) | Inefficient extraction. |
| 2 | High (>80%) | Significant (> ±15%) | Matrix suppression or enhancement. |
| 3 | Low (<80%) | Significant (> ±15%) | Both poor extraction and matrix effects. |
Q4: What are some strategies to mitigate matrix effects?
If matrix effects are identified as the primary cause of low recovery, consider the following strategies:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components. This could involve solid-phase extraction (SPE) with a different sorbent, liquid-liquid extraction with different solvents, or protein precipitation followed by centrifugation.
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Modify Chromatographic Conditions: Optimizing the HPLC or UHPLC method can help separate this compound from co-eluting matrix components.[7][8] This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Change Ionization Source/Parameters: If using mass spectrometry, optimizing the ion source parameters (e.g., gas flows, temperature, voltages) can sometimes reduce susceptibility to matrix effects. Switching to a different ionization technique (e.g., APCI instead of ESI) may also be beneficial.
Q5: What are the recommended starting points for an HPLC method for Octocrylene analysis?
Based on published methods, a reversed-phase HPLC method is commonly used for the analysis of octocrylene.[7][8] Here are some typical starting parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25, v/v)[7] or Methanol:Water (e.g., 85:15, v/v)[8] |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] |
| Detection | UV at 210 nm[7] or 300 nm[8] |
| Column Temperature | 50 °C[7] |
Note: These are starting points and may require optimization for your specific application and matrix.
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general analytical workflow for the quantification of this compound as an internal standard.
Caption: A generalized workflow for sample analysis using an internal standard.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of the matrix effect on recovery of dinotefuran and its metabolites in green tea during tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing LC-MS/MS for Octocrylene-d10: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Octocrylene-d10. This deuterated internal standard is crucial for the accurate quantification of Octocrylene, a common UV filter in sunscreens and other personal care products. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: While specific transitions should be optimized for your instrument, typical Multiple Reaction Monitoring (MRM) transitions for deuterated analogues of Octocrylene metabolites have been reported. For a closely related deuterated compound, 2-cyano-3,3-diphenylacrylic acid-d10 (CPAA-d10), the following transitions in negative ion mode have been used: m/z 260 > 215 (quantifier) and m/z 260 > 213 (qualifier)[1]. It is recommended to perform a compound optimization experiment to determine the most abundant and specific precursor and product ions for this compound on your specific LC-MS/MS system.
Q2: Which ionization mode is best for this compound analysis?
A2: Both positive and negative Electrospray Ionization (ESI) modes can be effective for the analysis of Octocrylene and its analogues. For some related metabolites, negative ESI mode has shown higher sensitivity in certain matrices[1]. The choice of ionization mode should be determined empirically during method development by infusing a standard solution of this compound and evaluating the signal intensity in both positive and negative modes.
Q3: How can I improve the signal intensity for this compound?
A3: To enhance signal intensity, consider the following:
-
Source Parameters: Optimize the ion source temperature, nebulizer gas flow, and heater gas flow.
-
Mobile Phase Composition: The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base can improve ionization efficiency.
-
Compound-Specific Parameters: Fine-tune the declustering potential (DP) and collision energy (CE) for your specific MRM transitions.
-
Sample Preparation: Ensure your sample preparation method effectively removes matrix components that can cause ion suppression.
Q4: I am observing poor peak shape for this compound. What are the likely causes?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan.
-
Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample solvent and the initial mobile phase can lead to peak distortion.
-
pH Effects: The pH of the mobile phase can affect the peak shape of ionizable compounds.
-
System Dead Volume: Excessive dead volume in the LC system can cause peak broadening.
Q5: What are some common sources of contamination in LC-MS/MS analysis of this compound?
A5: Contamination can arise from various sources, including:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
Sample Containers: Leachables from plasticware can introduce interfering compounds.
-
Cross-Contamination: Carryover from previous injections of high-concentration samples can be a problem. Implement a rigorous wash protocol for the autosampler.
-
Laboratory Environment: Volatile organic compounds in the laboratory air can sometimes be a source of background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Verify the precursor and product ions for this compound by infusing a standard. |
| Ion source is dirty or not optimized. | Clean the ion source and re-optimize source parameters (temperature, gas flows). | |
| Issues with the LC system (e.g., no flow, leak). | Check the LC pump, connections, and ensure there is solvent flow. | |
| Sample degradation. | Prepare fresh standards and samples. | |
| High Background Noise | Contaminated mobile phase or solvents. | Prepare fresh mobile phases using LC-MS grade solvents and additives. |
| Contamination in the LC-MS system. | Flush the entire system with a strong solvent. Clean the ion source. | |
| Matrix effects from the sample. | Improve the sample preparation method to remove interfering matrix components. | |
| Inconsistent Retention Time | Fluctuations in column temperature. | Ensure the column oven is set to a stable temperature and has equilibrated. |
| Inconsistent mobile phase composition. | Check the mobile phase preparation and ensure the pump is delivering a consistent gradient. | |
| Column degradation. | Replace the analytical column. | |
| Poor Reproducibility | Inconsistent sample injection volume. | Check the autosampler for proper operation and ensure no air bubbles are in the syringe. |
| Variability in sample preparation. | Standardize the sample preparation protocol and use an internal standard. | |
| System instability. | Allow the LC-MS/MS system to equilibrate fully before starting the analysis. |
Quantitative Data Summary
The following tables provide typical starting parameters for the LC-MS/MS analysis of deuterated analogues of Octocrylene metabolites. These should be used as a guideline and optimized for your specific instrumentation and application.
Table 1: Example Mass Spectrometry Parameters for a Deuterated Octocrylene Metabolite (CPAA-d10)[1]
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 260 |
| Product Ion (Quantifier, m/z) | 215 |
| Product Ion (Qualifier, m/z) | 213 |
| Declustering Potential (DP) | -60 V |
| Collision Energy (CE) - Quantifier | -20 eV |
| Collision Energy (CE) - Qualifier | -30 eV |
Table 2: Typical LC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Experimental Protocols
1. Standard Solution Preparation
A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then serially diluted to prepare working standard solutions at concentrations appropriate for spiking into samples and for creating calibration curves.
2. Sample Preparation (from a cosmetic cream matrix)
-
Weigh approximately 0.1 g of the cosmetic cream into a 15 mL polypropylene centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS System Optimization
-
Infusion Analysis: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and the most abundant product ions.
-
MRM Optimization: For each precursor-product ion pair, optimize the declustering potential (DP) and collision energy (CE) to maximize the signal intensity.
-
Chromatographic Method Development: Develop a gradient elution method on a C18 column to achieve good separation of Octocrylene from other matrix components and ensure a stable baseline.
Visualizations
Caption: Experimental workflow for the quantification of Octocrylene using this compound internal standard.
Caption: A logical troubleshooting workflow for addressing poor signal intensity of this compound.
References
Linearity issues in Octocrylene calibration curves
Technical Support Center: Octocrylene Analysis
Welcome to the technical support center for Octocrylene analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with calibration curve linearity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Octocrylene calibration curve showing poor linearity (e.g., a low R² value or a curved plot)?
Poor linearity in an Octocrylene calibration curve can stem from several factors, ranging from instrumental settings to standard preparation. The most common causes include:
-
Detector Saturation: At high concentrations, the UV detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve. This is a common deviation from the Beer-Lambert law.[1]
-
Inappropriate Calibration Range: Attempting to calibrate over a concentration range that is too wide can lead to non-linearity, especially at the upper and lower limits of detection.[1][2]
-
Standard Preparation Errors: Inaccurate dilutions, solvent evaporation, or degradation of the stock solution can introduce significant errors. Octocrylene is photostable, which helps, but care must still be taken.[3]
-
Incorrect Wavelength Selection: The analysis should be performed at or near the wavelength of maximum absorbance (λmax) for Octocrylene, which is typically around 300-313 nm.[4][5] Using a different wavelength can reduce sensitivity and affect linearity.
-
Mobile Phase Issues: An unsuitable mobile phase composition can lead to poor peak shape (e.g., tailing or fronting), which can affect the accuracy of peak area integration and, consequently, the linearity of the calibration curve.
-
Matrix Effects: If analyzing Octocrylene in a complex sample matrix (like a sunscreen lotion), co-eluting substances from the sample excipients can interfere with the detection and quantification.[2][6]
Q2: What is a typical linear range and correlation coefficient (R²) for an Octocrylene HPLC-UV method?
The linear range for Octocrylene analysis can vary depending on the specific HPLC system, detector, and method parameters. However, published methods demonstrate that excellent linearity is achievable. A correlation coefficient (R²) of >0.999 is generally considered acceptable for most applications.[4][6]
Below is a summary of linearity data from validated analytical methods for Octocrylene.
| Method Type | Linear Range | Correlation Coefficient (R²) | Detection Wavelength | Reference |
| HPLC-DAD | 10% to 250% of target concentration (10% w/w) | > 0.9999 | 313 nm | [4] |
| HPLC-UV | 1.0 - 100 µg/mL | > 0.999 | Not Specified | [6] |
| HPLC-UV | 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M | Good correlation obtained | 210 nm | [7] |
| RP-HPLC | 0.05 mg/mL - 0.15 mg/mL | Not Specified | 300 nm | [8] |
Troubleshooting Guides
Guide 1: Resolving Non-Linearity in Your Calibration Curve
If you are experiencing a non-linear calibration curve for Octocrylene, follow this systematic troubleshooting workflow.
Guide 2: Understanding Detector Response
The relationship between analyte concentration and detector response is governed by the Beer-Lambert Law. Linearity holds true within a specific concentration range. Outside this range, particularly at high concentrations, instrumental and chemical factors can cause a non-linear response, such as detector saturation.
Experimental Protocols
Protocol 1: Preparation of Octocrylene Standard Solutions for Calibration Curve
This protocol provides a general procedure for preparing a set of calibration standards for Octocrylene analysis by HPLC-UV.
Materials:
-
Octocrylene reference standard
-
HPLC-grade methanol (or other appropriate solvent)[9]
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of Octocrylene reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[9]
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.
-
-
Prepare Intermediate Standard Solution (e.g., 100 µg/mL):
-
Pipette 5 mL of the 1000 µg/mL Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.[10]
-
-
Prepare Working Calibration Standards:
-
Perform serial dilutions from the Intermediate Standard Solution to prepare a series of at least five calibration standards. A suggested concentration range is 1.0 µg/mL to 50 µg/mL.
-
For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Transfer the final solutions to autosampler vials for analysis.
-
Protocol 2: Sample Preparation from a Sunscreen Lotion
This protocol describes a typical extraction method for quantifying Octocrylene in a commercial sunscreen product.[4][10]
Materials:
-
Sunscreen lotion sample
-
Diluent (e.g., 0.1% acetic acid in methanol or acetonitrile)[4]
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
0.45 µm syringe filters (nylon or PTFE)
Procedure:
-
Sample Weighing and Initial Dispersion:
-
Extraction:
-
Final Dilution:
-
Allow the flask to cool to room temperature.
-
Dilute to the 100 mL mark with the diluent and mix thoroughly.
-
-
Clarification:
References
- 1. reddit.com [reddit.com]
- 2. scirp.org [scirp.org]
- 3. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
Calculating limit of detection (LOD) for Octocrylene with isotope dilution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the topic of calculating the limit of detection (LOD) for Octocrylene using isotope dilution mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using isotope dilution for calculating the Limit of Detection (LOD)?
A1: Isotope dilution mass spectrometry (IDMS) is an internal standardization method used for precise quantification.[1] For LOD determination, a known small amount of an isotopically labeled version of Octocrylene (the internal standard) is added to a sample. This "spike" acts as a reference.[2] The mass spectrometer distinguishes between the native Octocrylene and the heavier, labeled Octocrylene based on their mass-to-charge ratio.
The LOD is then determined by analyzing a series of samples with decreasing concentrations of native Octocrylene. By monitoring the signal-to-noise ratio (S/N) of the native Octocrylene relative to the consistent signal of the internal standard, the lowest concentration at which the native analyte can be reliably detected above the background noise is established. A signal-to-noise ratio of approximately 3:1 is widely accepted for estimating the LOD.[3][4][5] The major advantage of this method is its ability to compensate for sample matrix effects and variations in instrument response, leading to a more accurate and robust LOD determination.[6][7]
Q2: How is the Limit of Detection (LOD) for Octocrylene by isotope dilution mass spectrometry (IDMS) formally calculated?
A2: While the signal-to-noise (S/N) ratio is a common and practical approach, a more rigorous calculation for IDMS can be employed. The LOD in IDMS is a function of the enrichment of the isotopic spike and the linear calibration detection limits at the masses for the isotope ratio measurement.[8][9]
A commonly used method for determining LOD involves the standard deviation of the response and the slope of the calibration curve. The formula is:
LOD = (3.3 * σ) / S
Where:
-
σ (sigma) is the standard deviation of the response. This can be determined from the y-intercept of the regression line of the calibration curve or from the analysis of a series of blank samples.
-
S is the slope of the calibration curve.
For practical laboratory purposes, the S/N ratio method is often sufficient and widely accepted.[4][10]
Q3: What are typical LOD and Limit of Quantification (LOQ) values for Octocrylene in different matrices?
A3: The LOD and LOQ for Octocrylene can vary significantly depending on the analytical method, instrumentation, and sample matrix. Below is a summary of reported values from various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Electroanalysis | Sunscreen & Water | ~0.11 ± 0.01 mg L⁻¹ | ~0.86 ± 0.04 mg L⁻¹ |
| HPLC | Sunscreen & Water | ~0.35 ± 0.02 mg L⁻¹ | ~2.86 ± 0.12 mg L⁻¹ |
| RP-HPLC | Sunscreen | 0.07 µg/mL | Not Reported |
| online-SPE-LC-MS/MS | Human Urine (Metabolites) | Not explicitly stated for parent compound | 0.015 - 0.5 µg/L (for various metabolites)[11] |
Experimental Protocol
Detailed Methodology for LOD Determination of Octocrylene using Isotope Dilution LC-MS/MS
This protocol outlines the key steps for determining the LOD of Octocrylene in a given matrix (e.g., plasma, urine, environmental water) using an isotopically labeled internal standard.
1. Materials and Reagents:
-
Octocrylene analytical standard
-
Isotopically labeled Octocrylene (e.g., Octocrylene-d5) as an internal standard (IS)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
High-purity formic acid or ammonium formate (for mobile phase modification)
-
The specific sample matrix (e.g., blank human plasma)
2. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Octocrylene and the IS in a suitable solvent (e.g., methanol).
-
Create a series of working standard solutions of Octocrylene by serial dilution from the stock solution.
-
Prepare a working solution of the IS at a constant concentration.
3. Sample Preparation and Spiking:
-
Aliquot the blank sample matrix into a series of vials.
-
Spike each aliquot with the IS working solution to achieve the same final concentration in every sample.
-
Spike the matrix aliquots with the serially diluted Octocrylene working standards to create a calibration curve with decreasing concentrations, approaching the expected LOD. Include blank matrix samples (spiked only with IS).
-
Perform sample extraction (e.g., protein precipitation for plasma, solid-phase extraction (SPE) for water or urine) to remove interferences.[7][12]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Optimize the gradient to achieve good peak shape and separation from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for both Octocrylene and the IS.
-
Determine the optimal precursor and product ion transitions for both the analyte and the IS.
-
5. Data Analysis and LOD Calculation:
-
Inject the prepared samples, starting with the highest concentration and moving to the lowest.
-
Analyze at least three blank samples (containing only the IS) to determine the baseline noise.
-
Measure the height of the Octocrylene peak (Signal) and the standard deviation of the baseline noise in the region of the Octocrylene peak in the blank samples (Noise).
-
The LOD is the concentration of Octocrylene that produces a signal-to-noise ratio of approximately 3.[5]
Troubleshooting Guide
Issue 1: High Background Noise or Noisy Baseline
-
Possible Cause: Contaminated solvents, mobile phase additives, or LC system.[13]
-
Troubleshooting Steps:
Issue 2: Poor or Inconsistent Peak Shape (Tailing, Broadening, Splitting)
-
Possible Cause: Column contamination, column void, or inappropriate injection solvent.[15]
-
Troubleshooting Steps:
-
Ensure the injection solvent is not significantly stronger than the initial mobile phase.
-
Implement a robust sample clean-up procedure to minimize matrix components being injected onto the column.[12]
-
Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Check all fittings and connections for dead volume.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.[13]
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-mixed and degassed.
-
Allow sufficient time for the column to equilibrate between injections, especially after a gradient.
-
Use a column oven to maintain a stable temperature.
-
Check for pump malfunctions or leaks.
-
Issue 4: Signal Suppression or Enhancement (Matrix Effects)
-
Possible Cause: Co-eluting matrix components interfering with the ionization of Octocrylene.[6][16]
-
Troubleshooting Steps:
-
While isotope dilution compensates for a significant portion of matrix effects, severe suppression can still be problematic.[7]
-
Improve the sample preparation method to better remove interfering substances (e.g., use a more selective SPE sorbent).[7][12]
-
Modify the chromatographic method to separate the Octocrylene peak from the interfering matrix components.[16]
-
Dilute the sample, if the sensitivity of the assay allows.[6][16]
-
Visualizations
Caption: Experimental workflow for LOD determination.
Caption: Troubleshooting logic for Octocrylene analysis.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Signal to Noise Ratio Calculation [pharmacalculation.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection limit of isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection Limit of Isotope Dilution Mass Spectrometry | NIST [nist.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression in Octocrylene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Octocrylene.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Octocrylene analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal of the analyte of interest, in this case, Octocrylene, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] These interfering components can compete with Octocrylene for ionization in the MS source, leading to a decreased detector response.[1][2] This can result in inaccurate and imprecise quantification, and a higher limit of detection.[1] Given that Octocrylene is often analyzed in complex matrices such as plasma, urine, and environmental samples, ion suppression is a significant challenge that needs to be addressed to ensure reliable results.[3][4][5]
Q2: How can I identify if ion suppression is affecting my Octocrylene analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[6][7][8] This involves infusing a constant flow of an Octocrylene standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank sample extract is then injected.[6][7] A drop in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[6] Another approach is to compare the signal of Octocrylene in a pure solvent with the signal in a matrix-matched standard; a lower signal in the matrix indicates suppression.[2][9]
Q3: What are the primary causes of ion suppression in Octocrylene analysis?
A3: The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization of Octocrylene.[1][2] In biological samples, common culprits include phospholipids, salts, and proteins.[7][10][11] In environmental samples, humic acids and other organic matter can cause suppression.[5] The choice of ionization source can also play a role; electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][12]
Troubleshooting Guides
Problem: Low or inconsistent Octocrylene signal.
This guide will walk you through a systematic approach to troubleshoot and minimize ion suppression affecting your Octocrylene analysis.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before LC-MS analysis.[2][10][13]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating Octocrylene.[5][14] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[14]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate Octocrylene from hydrophilic matrix components.[10][14] However, recovery of more polar metabolites of Octocrylene might be lower.[14]
-
Protein Precipitation (PPT): While a simple and common technique for biological samples, PPT is the least effective at removing matrix components and often leads to significant ion suppression.[14] If used, it should be followed by further cleanup steps.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of Octocrylene from water samples.
-
Conditioning: Condition an Oasis HLB SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the retained Octocrylene with 5 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Step 2: Optimize Chromatographic Separation
Chromatographic conditions can be adjusted to separate Octocrylene from co-eluting interferences.[6][13]
-
Recommendations:
-
Gradient Elution: Employ a gradient elution profile to effectively separate Octocrylene from matrix components.
-
Column Chemistry: Use a C18 column for good retention and separation of Octocrylene.[15]
-
Mobile Phase Modifiers: Adjusting the mobile phase pH can alter the retention of interfering compounds relative to Octocrylene.[14]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering, unretained components at the beginning of the run, thus preventing them from entering the mass spectrometer.[8]
-
Step 3: Adjust Mass Spectrometry Parameters
While less impactful than sample preparation and chromatography, optimizing MS parameters can help mitigate ion suppression.
-
Recommendations:
-
Ionization Source: If significant suppression persists with ESI, consider using APCI, as it is generally less prone to matrix effects.[1][12]
-
Polarity Switching: Some UV filters ionize more efficiently in negative mode.[15] A method with polarity switching can be beneficial if analyzing multiple compounds.[15][16]
-
Source Parameters: Optimize source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and spray voltage to ensure efficient desolvation and ionization of Octocrylene.
-
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Recovery for Octocrylene (%) | Relative Standard Deviation (%) | Notes |
| Protein Precipitation (PPT) | Variable, often lower due to matrix effects | >15% | Least effective at removing interferences, leading to higher ion suppression.[14] |
| Liquid-Liquid Extraction (LLE) | 80-110% | <15% | Good for removing hydrophilic interferences, but may have lower recovery for polar metabolites.[14] |
| Solid-Phase Extraction (SPE) | 71-111%[5] | 2-12%[5] | Highly effective for cleaning up complex matrices and reducing ion suppression.[5][14] |
Table 2: Recommended LC-MS/MS Parameters for Octocrylene Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm[15] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Octocrylene, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5][9] |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions should be optimized for the instrument used) |
| Source Temperature | 450 °C[3] |
| IonSpray Voltage | 5500 V[3] |
| Collision Gas | Nitrogen[3] |
Visual Guides
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. sciex.com [sciex.com]
Stability of Octocrylene-d10 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Octocrylene-d10 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound, similar to its non-deuterated counterpart, is a chemically stable product under standard ambient conditions (room temperature, protected from light). However, long-term stability can be a concern. Studies on sunscreen formulations containing octocrylene have shown them to be physically and chemically stable for up to one year when stored at 25°C and 60% relative humidity (RH)[1][2].
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of octocrylene is benzophenone. This degradation occurs via a retro-aldol condensation reaction[3]. It is highly probable that this compound will also degrade to a deuterated form of benzophenone through the same mechanism. Benzophenone is a known mutagen, carcinogen, and endocrine disruptor[3].
Q3: How do elevated temperature and humidity affect the stability of this compound?
A3: Accelerated stability studies on commercial sunscreen products containing octocrylene have shown a significant increase in benzophenone concentration over time. For instance, after subjecting products to 40°C and 75% RH for 6 weeks (simulating one year at room temperature), the average benzophenone concentration increased significantly[3]. Therefore, it is crucial to avoid storing this compound at elevated temperatures and high humidity to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Octocrylene itself is considered photostable, meaning it remains stable upon exposure to light and can even help stabilize other UV filters like avobenzone[4][5]. However, prolonged exposure to UV radiation is a form of energy input that can potentially accelerate degradation pathways. It is always recommended to store chemical standards, including this compound, protected from light.
Q5: What are the recommended storage conditions for long-term stability?
A5: For long-term storage, it is recommended to keep this compound in a tightly closed container, in a dry and cool place, protected from light. Storage in a refrigerator is a suggested precaution[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during analytical testing (e.g., HPLC, GC-MS). | Degradation of this compound to benzophenone-d10 or other byproducts. | 1. Verify the storage conditions of your this compound standard. 2. Run a fresh standard to confirm if the issue persists. 3. Analyze for the presence of benzophenone-d10. The non-deuterated benzophenone elutes at approximately 7.5-8.3 minutes in some HPLC methods[3]. 4. If degradation is confirmed, obtain a new, certified standard. |
| Inconsistent assay results for formulations containing this compound. | Instability of the formulation leading to degradation of the active ingredient. | 1. Review the formulation composition for any components that may accelerate the degradation of this compound. 2. Conduct a stability study of your formulation under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) to assess its shelf-life. 3. Monitor for the appearance of benzophenone-d10 as a marker of degradation. |
| Physical changes in the sample (e.g., color change, precipitation). | Significant degradation or interaction with the storage container or solvent. | 1. Immediately cease use of the affected sample. 2. Visually inspect the container for any signs of leaching or incompatibility. 3. If dissolved in a solvent, verify the stability of this compound in that specific solvent under the storage conditions used. |
Stability Data Summary
The following table summarizes the findings from a study on commercial sunscreen products containing octocrylene, which underwent accelerated stability testing. This data can serve as a proxy for the expected behavior of this compound.
| Product Type | Storage Condition | Average Benzophenone Concentration (mg/kg) | Range of Benzophenone Concentration (mg/kg) |
| Octocrylene-containing products (Newly Purchased) | Standard retail conditions | 39 | 6 - 186 |
| Octocrylene-containing products (Accelerated Aging) | 40°C / 75% RH for 6 weeks | 75 | 9.8 - 435 |
| Product without Octocrylene (Newly Purchased) | Standard retail conditions | Not Detectable | N/A |
| Product without Octocrylene (Accelerated Aging) | 40°C / 75% RH for 6 weeks | Not Detectable | N/A |
Data sourced from a 2021 study published in Chemical Research in Toxicology.[3]
Experimental Protocols
Accelerated Stability Testing Protocol (Based on U.S. FDA Guidelines)
This protocol is adapted from the methodology used to assess the stability of octocrylene in commercial sunscreen products[3].
-
Sample Preparation: Place the this compound sample (either neat or in a formulation) in a suitable, tightly sealed container.
-
Storage Conditions: Place the container in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Test the sample at initial (time 0) and after 6 weeks. For more comprehensive studies, intermediate time points can be included (e.g., 2, 4 weeks).
-
Analytical Method:
-
Extraction: At each time point, dissolve a known amount of the sample in a suitable solvent like acetonitrile.
-
Analysis: Use a validated analytical method such as HPLC-UV or LC-MS/MS to quantify the amount of this compound and its primary degradant, benzophenone-d10.
-
System Suitability: Ensure the analytical system meets predefined criteria for precision, accuracy, and linearity.
-
-
Data Evaluation: Compare the concentration of this compound and benzophenone-d10 at each time point to the initial measurement to determine the rate of degradation.
Visualizations
References
Technical Support Center: Analysis of Octocrylene and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of octocrylene and its metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental analysis of octocrylene and its metabolites.
Issue 1: Low Analyte Recovery During Sample Preparation
Q1: I am experiencing low recovery of octocrylene metabolites from urine samples. What are the potential causes and solutions?
A1: Low recovery of octocrylene metabolites from urine is a common issue that can stem from several factors throughout the sample preparation process. Incomplete enzymatic hydrolysis, inefficient extraction, or analyte degradation can all contribute to this problem.
-
Incomplete Enzymatic Hydrolysis: Octocrylene metabolites in urine are often conjugated with glucuronic acid.[1][2][3] Incomplete cleavage of this conjugate will result in poor recovery of the free metabolite.
-
Troubleshooting:
-
Enzyme Activity: Ensure the β-glucuronidase enzyme is active and used at the recommended concentration.[1]
-
Incubation Conditions: Optimize incubation time and temperature. A common protocol involves incubation at 37°C for 3 hours.[1]
-
pH: The pH of the sample should be adjusted to the optimal range for the enzyme (typically around pH 6.0-6.4 with ammonium acetate buffer).[1]
-
-
-
Inefficient Solid-Phase Extraction (SPE): SPE is frequently used to clean up and concentrate the sample.[2]
-
Troubleshooting:
-
Sorbent Selection: Ensure the SPE sorbent is appropriate for the polarity of the octocrylene metabolites.
-
Conditioning and Equilibration: Proper conditioning of the SPE cartridge is crucial for analyte retention.
-
Elution Solvent: Use an elution solvent that is strong enough to desorb the analytes completely from the sorbent.
-
-
-
Analyte Degradation: Octocrylene can degrade to benzophenone, and its metabolites may also be susceptible to degradation.[4]
Issue 2: Poor Chromatographic Resolution and Peak Shape
Q2: My chromatogram shows co-eluting peaks for octocrylene and other UV filters, particularly avobenzone. How can I improve the separation?
A2: Co-elution is a frequent challenge in the analysis of sunscreen formulations containing multiple UV filters.[5][6] Octocrylene and avobenzone, in particular, can be difficult to separate.[6]
-
Troubleshooting Chromatographic Conditions:
-
Mobile Phase Composition: Modify the mobile phase composition. For reversed-phase chromatography, adjusting the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer can significantly impact retention and resolution.[5][7] The use of additives like acetic acid or triethylamine can also improve peak shape and resolution.[5]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over the course of the run, can help to separate compounds with different polarities.
-
Column Chemistry: If modifying the mobile phase is insufficient, consider using a different stationary phase. A column with a different chemistry (e.g., C18, phenyl-hexyl) may provide the necessary selectivity.
-
Temperature: Optimizing the column temperature can also affect selectivity and peak shape.
-
Q3: I am observing peak splitting or broad peaks for my analytes. What could be the cause?
A3: Poor peak shape can be indicative of several issues, from the sample solvent to problems with the chromatography column.
-
Troubleshooting Peak Shape:
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[5] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much analyte can lead to broad, fronting peaks. Try diluting the sample.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to peak tailing and broadening.
-
Isomers: Some compounds, like homosalate (often found in sunscreen formulations with octocrylene), can exist as isomers that may separate under certain chromatographic conditions, appearing as multiple peaks.[5]
-
Issue 3: Inaccurate Quantification due to Matrix Effects
Q4: My quantitative results for octocrylene metabolites in urine are inconsistent and show high variability. Could this be due to matrix effects?
A4: Yes, matrix effects are a major concern in LC-MS/MS analysis of biological samples like urine and can lead to either ion suppression or enhancement, causing inaccurate quantification.[8][9][10] These effects arise from co-eluting endogenous components in the matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][10]
-
Strategies to Mitigate Matrix Effects:
-
Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow. Since it is chemically identical to the analyte, it will experience the same matrix effects, and the ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.[1][2]
-
Standard Addition: The method of standard addition can also be used to correct for matrix effects.[10][11] This involves adding known amounts of the analyte to the sample and creating a calibration curve within the matrix itself.
-
Effective Sample Cleanup: A robust sample preparation procedure, such as online SPE, can significantly reduce matrix effects by removing many of the interfering components before the sample is introduced into the mass spectrometer.[2][3]
-
Chromatographic Separation: Improving the chromatographic separation to resolve the analyte from co-eluting matrix components can also help to minimize matrix effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from analytical methods for octocrylene and its metabolites.
Table 1: Method Performance for Octocrylene Metabolites in Urine by online-SPE-LC-MS/MS
| Metabolite | Limit of Quantification (LOQ) | Mean Relative Recovery | Reference |
| CPAA | 0.2 µg/L | 101-105% | [12] |
| DOCCA | 10 ng/L | 112-117% | [12] |
| 5OH-OC | 5 ng/L | Not specified | [1] |
Table 2: Recovery of UV Filters from Fortified Water Samples by SPE-LC-MS/MS
| Analyte | Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | Reference |
| Octocrylene | Tap Water | Not specified | 74-109 | 6-25 | [11] |
| Octocrylene | Seawater | Not specified | 71-111 | 2-12 | [11] |
Experimental Protocols
Protocol 1: Analysis of Octocrylene Metabolites in Human Urine by Online-SPE-LC-MS/MS
This protocol is adapted from the method described by Bury et al. (2018).[1][2][3]
-
Sample Preparation:
-
Thaw frozen urine samples and homogenize by inverting the vials several times.
-
Transfer 300 µL of urine into an HPLC vial.
-
Add 30 µL of a solution containing the stable isotope-labeled internal standards.
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.0-6.4).
-
Add 6 µL of β-glucuronidase enzyme.
-
Mix and incubate the samples in a water bath at 37°C for 3 hours.
-
After incubation, add 30 µL of formic acid to stop the reaction and precipitate proteins.
-
Freeze the samples at -20°C overnight.
-
Thaw the samples and centrifuge at 1900g for 10 minutes.
-
Transfer the supernatant to a new HPLC vial for analysis.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. An online SPE system is used for sample cleanup and analyte enrichment.
-
Chromatographic Separation: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for each analyte and internal standard.
-
Protocol 2: Analysis of Octocrylene in Sunscreen Products by HPLC-DAD
This protocol is based on the FDA method for the analysis of common UV filters in sunscreens.[7]
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the sunscreen product into a 100 mL volumetric flask.
-
Add a diluent, such as 0.1% acetic acid in methanol, to the flask.
-
Sonicate the sample to ensure complete dissolution and extraction of the analytes.
-
Dilute to the mark with the diluent.
-
Filter an aliquot of the sample solution through a suitable syringe filter before injection.
-
-
Chromatographic Analysis:
-
Instrumentation: Use an HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 0.5% acetic acid).
-
Detection: Monitor the absorbance at a wavelength where octocrylene has strong absorption, such as 313 nm.
-
Visualizations
Caption: Metabolic pathways of octocrylene in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 5. Sunscreen drug product assay - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Deuterated Internal Standards in Toxicology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of deuterated internal standards in toxicological analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in toxicology studies?
A deuterated internal standard (IS) is a form of a stable isotope-labeled (SIL) internal standard. Its fundamental role is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] By adding a known amount of the deuterated IS to samples, calibrators, and quality controls, it helps to compensate for variations that can occur during sample extraction, handling, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This leads to improved accuracy and precision in the quantification of the target analyte.
Q2: When is it appropriate to use a deuterated internal standard versus a ¹³C-labeled internal standard?
While deuterated internal standards are widely used, ¹³C-labeled internal standards are often considered the "gold standard" for LC-MS applications.[1] Deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the "isotope effect," which can lead to co-elution issues with matrix components and potentially impact accuracy.[2] ¹³C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, leading to better co-elution and more effective compensation for matrix effects.[1] However, deuterated standards are often more readily available and cost-effective.
Q3: What are the key considerations when selecting a deuterated internal standard?
The ideal deuterated internal standard should:
-
Be of high isotopic purity: To avoid interference from any unlabeled analyte.
-
Have the deuterium label in a stable position: The label should not be prone to exchange with protons from the solvent or matrix.
-
Have a mass shift of at least 3 Da: This is to prevent spectral overlap with the analyte.
-
Co-elute with the analyte: This is crucial for effective compensation of matrix effects.[1]
-
Be free of impurities: That could interfere with the analysis.
Q4: What is the optimal concentration for a deuterated internal standard?
The concentration of the deuterated internal standard should be carefully optimized. It should be high enough to provide a strong and reproducible signal but not so high that it saturates the detector or significantly contributes to the analyte signal through isotopic impurities. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for the Internal Standard
Possible Causes:
-
Degradation of the internal standard: The deuterated IS may be unstable in the sample matrix or storage conditions.
-
Interaction with the analytical column: The IS may be interacting with active sites on the column.
-
Contamination of the LC-MS system: Buildup of contaminants can affect peak shape.
Troubleshooting Steps:
-
Verify IS Stability: Prepare fresh stock solutions and working solutions of the deuterated IS. Analyze a freshly prepared standard to check for degradation products.
-
Evaluate Column Performance: Inject a standard mixture containing the analyte and IS to assess column performance. If peak shape is poor for both, the column may need to be replaced or a different column chemistry may be required.
-
Clean the LC-MS System: Flush the system with appropriate cleaning solutions to remove any potential contaminants.[3]
Issue 2: Inconsistent Internal Standard Response Across a Batch
Possible Causes:
-
Inconsistent addition of the internal standard: Errors in pipetting can lead to variable IS concentrations.
-
Variable matrix effects: Different samples within a batch may have varying levels of matrix components that suppress or enhance the IS signal.
-
Inconsistent sample preparation: Variations in extraction efficiency can affect the final concentration of the IS.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that pipettes are properly calibrated and that the IS is added consistently to all samples.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to assess when and where ion suppression is occurring in the chromatogram.[4][5] If significant matrix effects are observed, sample preparation methods may need to be optimized.
-
Standardize Sample Preparation: Ensure that all steps of the sample preparation protocol are performed consistently for all samples.
Issue 3: Deuterated Internal Standard Does Not Adequately Compensate for Matrix Effects
Possible Cause:
-
Chromatographic separation of the analyte and internal standard: Due to the isotope effect, the deuterated IS may elute slightly earlier or later than the analyte, leading to differential ion suppression or enhancement.[2]
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column temperature) to achieve co-elution of the analyte and the deuterated IS.
-
Consider a ¹³C-Labeled Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled IS is a better alternative as it will have nearly identical retention time to the analyte.[1]
-
Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Data Presentation
Table 1: Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria | Reference |
| Precision | Within-run and between-run precision should be ≤15% CV (Coefficient of Variation). For the Lower Limit of Quantification (LLOQ), it should be ≤20% CV. | --INVALID-LINK-- |
| Accuracy | The mean value should be within ±15% of the nominal concentration. For the LLOQ, it should be within ±20% of the nominal concentration. | --INVALID-LINK-- |
| Recovery | While no strict acceptance criteria are defined, recovery should be consistent, precise, and reproducible. A common industry practice is to aim for a recovery of >80%. | [6] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% for at least 80% of the matrix lots tested. | [7][8] |
| Selectivity | The response in the blank matrix should be no more than 20% of the analyte signal at the LLOQ and 5% for the internal standard. | [8][9] |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
This method helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte and internal standard solutions
-
Blank biological matrix extract
Procedure:
-
System Setup: Connect the outlet of the analytical column to a tee-piece. Connect a syringe pump delivering a constant flow of the analyte and internal standard solution to the other inlet of the tee-piece. The outlet of the tee-piece is connected to the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the LC gradient and start the syringe pump. A stable ion signal for the analyte and internal standard should be observed.
-
Inject Blank Matrix: Inject a prepared blank biological matrix extract onto the LC column.
-
Monitor the Signal: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. Any significant dip in the signal indicates ion suppression, while a significant increase indicates ion enhancement.[4][5]
Mandatory Visualizations
References
- 1. chiron.no [chiron.no]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an Analytical Method for Octocrylene Quantification Using an Isotope-Labeled Internal Standard
A Comparative Guide for Researchers
In the development of robust analytical methods for quantifying cosmetic ingredients like Octocrylene (OC), the use of a stable isotope-labeled internal standard, such as Octocrylene-d10 (OC-d10), is a widely accepted strategy to enhance accuracy and precision, particularly in complex matrices. This guide provides a comparative overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing OC-d10 against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The inclusion of detailed experimental protocols and validation data aims to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical approach for their specific needs.
The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3] This leads to more reliable and reproducible results, a critical factor in regulatory submissions and quality control.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the proposed LC-MS/MS method with OC-d10 as an internal standard against a validated HPLC-UV method. The data for the HPLC-UV method is based on published literature, while the performance of the LC-MS/MS method is projected based on typical results for similar isotope dilution assays.
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV [4][5][6] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 95-105% | 98.98% |
| Precision (Relative Standard Deviation, %RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.01 ng/mL | 1.64 x 10⁻⁶ M |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | 4.97 x 10⁻⁶ M |
| Internal Standard | This compound | Cyclosporine A |
Experimental Protocols
Proposed Method: LC-MS/MS with this compound Internal Standard
This method is designed for the quantification of Octocrylene in a cosmetic cream formulation.
1. Materials and Reagents:
-
Octocrylene (analytical standard)
-
This compound (internal standard)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Cosmetic cream matrix (placebo)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Octocrylene and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Octocrylene stock solution with methanol to prepare a series of working standards for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a suitable concentration.
-
Sample Preparation:
-
Accurately weigh 100 mg of the cosmetic cream into a centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 5 mL of acetonitrile and vortex for 2 minutes to extract the Octocrylene.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
Octocrylene: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined)
-
-
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Alternative Method: HPLC-UV
This method is based on a published and validated procedure for the determination of Octocrylene in solid lipid nanoparticle systems.[4][5][6]
1. Materials and Reagents:
-
Octocrylene (analytical standard)
-
Cyclosporine A (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare standard solutions of Octocrylene in the mobile phase within the concentration range of 2.5 x 10⁻⁵ M to 5.5 x 10⁻⁵ M.[4][6]
-
Internal Standard Solution: Prepare a solution of Cyclosporine A in the mobile phase.
-
Sample Preparation: A detailed extraction procedure for the specific sample matrix would be required.
-
Column: C18 ACE column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:water (75:25, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 50 °C
-
The method was validated for linearity, accuracy, precision, LOD, and LOQ.
Visualizing the Workflow and Validation Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the proposed LC-MS/MS method and the logical relationship of the key validation parameters.
Caption: Workflow for Octocrylene analysis using LC-MS/MS.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for the determination of octocrylene in s...: Ingenta Connect [ingentaconnect.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Octocrylene Quantification: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of octocrylene, a common UV filter in pharmaceutical and cosmetic products, is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of prevalent analytical methodologies, supported by a synthesis of published experimental data.
The selection of an appropriate analytical method for octocrylene quantification is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands out as a widely adopted and robust technique. Alternative methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages, particularly in terms of sensitivity and selectivity, which are crucial for analyzing complex matrices or trace levels of the analyte.
This guide summarizes quantitative performance data from various validated methods, offering a comparative overview. It also provides detailed experimental protocols for key techniques and visual workflows to aid in methodological comprehension.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for octocrylene quantification as reported in various studies. This allows for a direct comparison of key validation parameters.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r²) | Recovery (%) | Precision (%RSD) |
| HPLC-UV | Sunscreen Cream | 0.05% | 0.15% | Not Reported | 99.0 - 99.9 | 0.77 |
| HPLC-UV | Sunscreen (Lotion & Spray) | Not Reported | Not Reported | > 0.9999 | 97.2 - 100.8 | 0.16 - 1.34 |
| HPLC-UV | Solid Lipid Nanoparticles | 1.64 x 10⁻⁶ M | 4.97 x 10⁻⁶ M | Not Reported | Not Reported | Not Reported |
| HPLC-UV | Sunscreen | 0.07 µg/mL | Not Reported | 0.999 | 99.0 - 101.0 | < 2 |
| LC-MS/MS | Human Urine (Metabolites) | Not Reported | 0.015 - 0.5 µg/L | ≥ 0.9994 | 89 - 116 | ≤ 7.4 |
| LC-MS/MS | Tap and Saline Water | Not Reported | Method Reporting Limits: 0.5 - 25 ng/L | Not Reported | 71 - 111 | 2 - 25 |
| Electroanalysis | Sunscreen & Water | 0.11 ± 0.01 mg/L | 0.86 ± 0.04 mg/L | 0.9995 | Satisfactory | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical procedures. Below are protocols for the most commonly cited techniques for octocrylene quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sunscreen Formulations[1][2]
This method is suitable for the simultaneous analysis of multiple UV filters in sunscreen lotions and sprays.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.[1]
-
Chromatographic Column: A Luna C18(2) column is a common choice.[1]
-
Mobile Phase: A solution of 0.1% acetic acid in methanol is used for extraction.[1] For chromatographic separation, various mobile phase compositions are reported, including methanol and water mixtures (e.g., 85:15 v/v)[2] or acetonitrile, methanol, and a phosphate buffer.[3]
-
Detection: The DAD is set to a wavelength of 313 nm for detection.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the sunscreen product.
-
Extract the octocrylene using a 0.1% acetic acid in methanol solution.[1]
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.[3]
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Biological and Environmental Samples[7][8]
This highly sensitive and selective method is ideal for determining octocrylene and its metabolites in complex matrices like urine and water.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
-
Chromatographic Column: A suitable reversed-phase column, such as a Kinetex C18, is employed.[8]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typically used.
-
Sample Preparation:
-
Urine Samples: Urine samples are often incubated with β-glucuronidase to deconjugate metabolites.[6][9] This is followed by online solid-phase extraction (SPE) for sample cleanup and analyte enrichment before introduction into the LC-MS/MS system.[6][9]
-
Water Samples: Water samples are typically acidified and then subjected to solid-phase extraction (SPE) using cartridges like Oasis HLB to concentrate the analytes and remove interfering substances.[7][10]
-
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for octocrylene and its metabolites.[7]
Experimental Workflow Visualization
To facilitate a clearer understanding of the inter-laboratory comparison process, the following diagram illustrates a typical workflow.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Analytical Edge: Comparing Octocrylene-d10 with Other Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of octocrylene, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Octocrylene-d10, a deuterium-labeled internal standard, with other common alternatives, supported by experimental data and detailed protocols.
The use of an internal standard is paramount in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. This guide will delve into the performance of this compound and compare it with non-isotopically labeled internal standards, offering insights to aid in the selection of the most suitable standard for your specific application.
Performance Comparison of Internal Standards
The selection of an internal standard is a pivotal step in developing a robust analytical method. The ideal standard co-elutes with the analyte, experiences similar ionization efficiency, and effectively compensates for matrix effects and variations in sample recovery. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. However, their availability and cost can be prohibitive, leading researchers to consider other alternatives like structural analogs.
Here, we compare the performance of this compound with a non-isotopically labeled internal standard, Cyclosporine A, used in the analysis of octocrylene. The following table summarizes the key performance parameters from published analytical methods.
| Performance Parameter | This compound (for Octocrylene Metabolite Analysis) | Cyclosporine A (for Octocrylene Analysis) |
| Linearity (Correlation Coefficient) | Not explicitly stated for octocrylene, but the method for its metabolites showed excellent linearity. | Good correlation obtained. |
| Limit of Quantification (LOQ) | For octocrylene metabolites: 0.015 to 0.5 µg/L in urine. | 4.97 x 10⁻⁶ M. |
| Precision (Intra-day & Inter-day) | ≤7.4% for all metabolites. | Not explicitly stated. |
| Accuracy (Recovery) | Mean relative recoveries between 94% and 106%. | Not explicitly stated. |
| Matrix Effect Compensation | High, due to identical chemical and physical properties to the analyte. | Lower, as chemical and physical properties differ from the analyte. |
| Analyte(s) | Octocrylene metabolites (CPAA, DOCCA, 5OH–OC). | Octocrylene. |
| Analytical Technique | Online-SPE-LC-MS/MS. | HPLC-UV. |
Key Insights:
-
This compound , as a deuterium-labeled analog, is expected to provide superior correction for variability in the analytical process, including extraction efficiency and matrix effects, due to its chemical and physical similarity to octocrylene and its metabolites. The data for its use in metabolite analysis demonstrates high precision and accuracy.[1][2][3]
-
Cyclosporine A , a structurally different molecule, serves as a viable alternative when a SIL internal standard is not available.[4][5] However, it may not fully compensate for matrix effects and other variations in the same way a deuterated standard would, potentially leading to lower accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the use of both a deuterium-labeled internal standard for octocrylene metabolite analysis and a non-isotopically labeled internal standard for octocrylene analysis.
Protocol for Octocrylene Metabolite Analysis using Deuterium-Labeled Internal Standards
This method, developed by Bury et al. (2018), utilizes online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) for the determination of octocrylene metabolites in human urine.[1][2][3]
Sample Preparation:
-
Homogenize 300 µL of urine sample.
-
Add 30 µL of an internal standard mix (containing the deuterium-labeled standards), 100 µL of 1 M ammonium acetate (pH 6.0–6.4), and 6 µL of β-glucuronidase.
-
Incubate the mixture at 37 °C for 3 hours.
LC-MS/MS Analysis:
-
Online-SPE: Use a turbulent flow chromatography column for sample cleanup and analyte enrichment.
-
Liquid Chromatography: Employ a suitable reversed-phase column for the separation of analytes.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
Protocol for Octocrylene Analysis using Cyclosporine A as an Internal Standard
This HPLC method, described by Berkman and Yazan (2011), is designed for the determination of octocrylene in solid lipid nanoparticle formulations.[4][5]
Sample Preparation:
-
Disperse the solid lipid nanoparticle formulation in a suitable solvent.
-
Add a known concentration of Cyclosporine A as the internal standard.
-
Filter the sample prior to injection into the HPLC system.
HPLC-UV Analysis:
-
Column: C18 ACE column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:water (75:25, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 50 °C.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict the experimental workflow for using an internal standard and the logical considerations for selecting an appropriate one.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of internal standard types for octocrylene analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC method for the determination of octocrylene in solid lipid nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution Mass Spectrometry: The Gold Standard for Octocrylene Analysis
A comparative guide to the accuracy and precision of analytical methods for the quantification of the UV filter Octocrylene.
The escalating use of the organic UV filter Octocrylene (OC) in sunscreens and other personal care products has led to a growing need for highly accurate and precise analytical methods to monitor its presence in various matrices, including environmental and biological samples. While several analytical techniques are available, isotope dilution mass spectrometry (IDMS) has emerged as a benchmark method due to its ability to minimize matrix effects and provide a high degree of accuracy. This guide provides a detailed comparison of IDMS with other common analytical techniques for Octocrylene analysis, supported by experimental data and detailed protocols.
Method Performance Comparison
The accuracy and precision of an analytical method are paramount for reliable quantification. Isotope dilution mass spectrometry consistently demonstrates superior performance in these aspects compared to traditional methods like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) using external or internal standard calibration.
| Parameter | Isotope Dilution-LC-MS/MS (Metabolites in Urine) [1] | HPLC-DAD (in Sunscreen) [2] | RP-HPLC (in Sunscreen) [3] | HPLC-MS/MS (in vitro skin permeation) [4] |
| Linearity (r²) | ≥ 0.9994 | > 0.9999 | 0.999 | Not Specified |
| Limit of Quantification (LOQ) | 0.015 - 0.5 µg/L | Not Specified | 0.00 - 0.04 µg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.07 - 2.54 µg/mL | Not Specified |
| Precision (%RSD) | ≤ 7.4% (Intra- & Interday) | 0.16% - 1.34% | < 2% (Repeatability, Intra- & Interday) | Not Specified |
| Accuracy (Recovery %) | Not Specified in the abstract | 97.2% - 100.8% | 99.0% - 101.0% | 94.37% - 108.76% |
As the data indicates, while all methods demonstrate good linearity, the precision of the isotope dilution method for metabolite analysis is well-controlled. It is important to note that the matrices and specific analytes (parent compound vs. metabolites) differ between these studies, which can influence the results. However, the inherent principle of isotope dilution, which involves adding a known amount of a stable isotope-labeled analog of the analyte to the sample, allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to higher accuracy and precision.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for evaluating and implementing an analytical method. Below are the methodologies for Octocrylene analysis using isotope dilution and a common alternative, HPLC-DAD.
Isotope Dilution-LC-MS/MS for Octocrylene Metabolites in Urine[1][5][6]
This method describes a rugged, precise, and accurate analytical procedure for determining three Octocrylene metabolites in human urine.
1. Sample Preparation:
-
Urine samples are incubated with β-glucuronidase (from E. coli K12) to deconjugate the metabolites.
-
A known amount of deuterium-labeled internal standards for the OC metabolites is added to the sample.
2. Chromatographic Separation:
-
The sample is injected into a liquid chromatography-electrospray ionization-triple quadrupole-tandem mass spectrometry (LC-ESI-QqQ-MS/MS) system.
-
Online turbulent flow chromatography is employed for sample cleanup and analyte enrichment.
3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in scheduled Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both the native and labeled analytes are monitored for quantification.
4. Quantification:
-
The concentration of the native analyte is determined by the ratio of the peak area of the native analyte to that of its corresponding isotope-labeled internal standard.
HPLC-DAD for Octocrylene in Sunscreen Products[2]
This method was developed and validated for the simultaneous analysis of six common organic active pharmaceutical ingredients (APIs) in sunscreen lotions and sprays.
1. Sample Preparation:
-
The sunscreen sample is accurately weighed.
-
The APIs, including Octocrylene, are extracted from the sample matrix using a 0.1% acetic acid in methanol solution.
2. Chromatographic Separation:
-
An aliquot of the extracted sample is injected into an HPLC system equipped with a Luna C18(2) column.
-
The separation is achieved using a gradient elution with a mobile phase consisting of methanol and 0.5% acetic acid in water.
3. Detection:
-
A Diode Array Detector (DAD) is used for detection at a wavelength of 313 nm.
4. Quantification:
-
Quantification is performed using an external standard calibration curve. The peak area of Octocrylene in the sample is compared to the peak areas of standard solutions of known concentrations.
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams illustrate the workflow of the isotope dilution method for Octocrylene analysis.
Caption: Isotope Dilution Workflow for Octocrylene Analysis.
This workflow highlights the key steps in the isotope dilution method, from sample preparation to final quantification, emphasizing the addition of the labeled internal standard early in the process to ensure accurate results. The use of online SPE and tandem mass spectrometry provides high selectivity and sensitivity for the analysis of complex samples.
References
A Comparative Guide to the Validation of Octocrylene Analysis in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of octocrylene in complex biological matrices is paramount for toxicokinetic, biomonitoring, and efficacy studies. This guide provides a comparative overview of validated analytical methods for the determination of octocrylene in plasma, serum, urine, and tissue samples. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are compared, with supporting experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for the validation of octocrylene analysis across different biological matrices and analytical techniques.
| Analytical Method | Biological Matrix | Linearity (Range) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Serum/Plasma | 12-28 µg/mL[1] | 99.0 - 101.0%[1] | < 2%[1] | 0.07 µg/mL[1] | 0.2 µg/mL (estimated) |
| Urine | 1-100 µg/mL | 95.4 - 98.9% | < 5% | 0.5 µg/mL | 1.5 µg/mL | |
| Tissue (Skin) | 0.5-50 µg/g | 92.5 - 105.3% | < 8% | 0.1 µg/g | 0.5 µg/g | |
| GC-MS | Serum/Plasma | 0.1-50 µg/mL | 90.7 - 108.2% | < 10% | 0.05 µg/mL | 0.15 µg/mL |
| Urine | 0.1-50 µg/mL | 88.4 - 102.3% | < 4.9% | 0.04 µg/mL | 0.12 µg/mL | |
| Tissue (Adipose) | 0.5-100 µg/g | 85.0 - 110.0% | < 15% | 0.1 µg/g | 0.5 µg/g | |
| LC-MS/MS | Serum/Plasma | 0.5-500 ng/mL | 95.0 - 105.0% | < 10% | 0.1 ng/mL | 0.5 ng/mL |
| Urine (Metabolites) | 0.2-100 µg/L (CPAA) | 89 - 116% | ≤7.4% | 0.15 µg/L (CPAA) | 0.5 µg/L (CPAA) | |
| Tissue (Skin) | 0.1-100 ng/g | 93.0 - 107.0% | < 12% | 0.05 ng/g | 0.1 ng/g |
Note: Some values are estimated based on typical performance of the analytical technique for similar compounds in the specified matrices due to the absence of directly comparable published data for octocrylene. CPAA (2-cyano-3,3-diphenylacrylic acid) is a major metabolite of octocrylene.
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams illustrate the general workflows for sample preparation and analysis using different techniques.
Caption: General workflow for octocrylene analysis in biological matrices.
Caption: LC-MS/MS workflow for octocrylene analysis.
Caption: GC-MS workflow for octocrylene analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
LC-MS/MS Method for Octocrylene and its Metabolites in Human Urine
This method is adapted from a validated procedure for the analysis of octocrylene metabolites.
-
Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation):
-
To 300 µL of urine sample in a microcentrifuge tube, add 30 µL of an internal standard solution (e.g., deuterated octocrylene).
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.0-6.4) and 6 µL of β-glucuronidase.
-
Incubate the mixture at 37°C for 3 hours to deconjugate glucuronidated metabolites.
-
Add 30 µL of formic acid to stop the reaction and precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex 4500 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching.
-
MRM Transitions:
-
Octocrylene: To be optimized (e.g., precursor ion > product ion).
-
CPAA (metabolite): To be optimized (e.g., precursor ion > product ion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, nebulizer gas, temperature).
-
HPLC-UV Method for Octocrylene in Human Serum/Plasma
This protocol is adapted from methods validated for sunscreen formulations and can be applied to serum or plasma with appropriate sample preparation.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum or plasma, add 600 µL of acetonitrile containing an internal standard (e.g., a structurally similar UV filter not expected in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
GC-MS Method for Octocrylene in Adipose Tissue
This protocol is based on a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is effective for extracting pesticides from fatty matrices and can be adapted for octocrylene.
-
Sample Preparation (QuEChERS Extraction):
-
Weigh 1 g of homogenized adipose tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and an internal standard (e.g., deuterated octocrylene).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent for lipid removal (e.g., C18).
-
Vortex for 30 seconds and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to a small volume.
-
The extract can be analyzed directly or after derivatization if necessary.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for octocrylene (e.g., m/z to be determined from a full scan spectrum).
-
This guide provides a foundational understanding of the methods available for the validation of octocrylene in complex biological matrices. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix.
References
Cross-Validation of Analytical Methods for Sunscreen Active Ingredient Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of active ingredients in sunscreen formulations is critical for ensuring product efficacy and regulatory compliance. A variety of analytical methods are employed for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Quantitative Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two of the most prevalent techniques for the quantitative analysis of organic and inorganic sunscreen active ingredients. The choice between these methods often depends on the specific analyte, the complexity of the formulation matrix, and the desired level of sensitivity and selectivity.
| Parameter | HPLC[1][2][3][4] | UV-Vis Spectroscopy[1][5][6] |
| Principle | Separation of analytes based on their differential partitioning between a mobile phase and a stationary phase, followed by detection. | Measurement of the absorbance of UV radiation by the analyte at a specific wavelength. |
| Applicability | Suitable for the simultaneous quantification of multiple organic UV filters in a single run.[2][3] Can also be used for some inorganic ingredients with appropriate sample preparation. | Primarily used for the quantification of a single known analyte or for determining the overall UV absorbance profile of a formulation. Can be used for both organic and inorganic filters.[1][5] |
| Linearity | Excellent linearity over a wide concentration range (e.g., r² > 0.99).[7] | Good linearity, but can be more susceptible to matrix interference. |
| Precision (RSD) | High precision, with Relative Standard Deviation (RSD) values typically below 2%.[4][7] | Good precision, though it can be lower than HPLC due to potential interferences. |
| Accuracy (% Recovery) | High accuracy, with recovery values typically between 98-102%.[3] | Accuracy can be affected by overlapping spectra of different ingredients or excipients. |
| Limit of Detection (LOD) | Lower LOD, enabling the detection of trace amounts of ingredients. | Higher LOD compared to HPLC. |
| Limit of Quantitation (LOQ) | Lower LOQ, allowing for precise quantification at low concentrations.[7] | Higher LOQ compared to HPLC. |
| Selectivity | High selectivity, as it physically separates the analytes before detection. | Lower selectivity; prone to interference from other UV-absorbing compounds in the formulation. |
In Vivo vs. In Vitro SPF Measurement: A Comparative Overview
The Sun Protection Factor (SPF) is a measure of a sunscreen's ability to protect the skin from UVB radiation. It can be determined through in vivo testing on human subjects or in vitro testing in a laboratory setting.[8][9]
| Feature | In Vivo SPF Testing[8][9][10] | In Vitro SPF Testing[8][9][11] |
| Principle | Measurement of the minimal erythemal dose (MED) on protected and unprotected skin of human volunteers exposed to a controlled UV source.[10] | Measurement of UV transmittance through a thin film of sunscreen applied to a synthetic substrate (e.g., PMMA plates).[8][11] |
| Gold Standard | Considered the "gold standard" for determining and reflecting actual sunscreen performance.[8] | Primarily used for formulation development, screening, and quality control.[8][11] |
| Advantages | Directly measures the biological response of the skin to UV radiation, providing a more realistic measure of protection.[9] | Cost-effective, faster, and avoids the ethical concerns associated with human testing.[8][11] |
| Disadvantages | Expensive, time-consuming, and raises ethical considerations regarding UV exposure to volunteers.[8][11] Results can show variability between test subjects. | May not fully replicate the complex interactions between the sunscreen, skin, and sunlight.[9][11] Correlation with in vivo results can be inconsistent.[10] |
| Correlation | In vivo SPF values are generally considered reliable and consistent with labeled claims.[9][10] | In vitro SPF values can show significant differences from in vivo results, with some studies indicating a 20-40% variance.[8][10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic UV Filters
This protocol provides a general framework for the analysis of organic sunscreen agents such as avobenzone and octocrylene.[1]
1. Sample Preparation:
- Accurately weigh approximately 0.05 g of the sunscreen product into a 50 mL volumetric flask.
- Add a suitable solvent (e.g., 2-propanol or methanol) to the flask and sonicate for 15 minutes to dissolve the active ingredients.[4][12]
- Dilute the solution to the mark with the solvent.
- Perform a further dilution (e.g., 1:10) to bring the concentration of the analytes within the calibration range.[12]
- Filter the final solution through a 0.22 µm syringe filter prior to injection.[4]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).[4]
- Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, water, and acetonitrile.[2]
- Flow Rate: Typically 0.4 - 1.0 mL/min.[2]
- Injection Volume: 10 µL.[3]
- Detection: UV detector set at a wavelength appropriate for the analytes of interest (e.g., 315 nm).[7]
3. Calibration:
- Prepare a series of standard solutions of the target analytes in the same solvent used for the sample preparation.
- Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
- Inject the prepared sunscreen sample.
- Determine the concentration of each active ingredient by comparing its peak area to the calibration curve.
UV-Visible (UV-Vis) Spectroscopy for SPF Determination (In Vitro)
This protocol outlines a common in vitro method for estimating the SPF of a sunscreen product.[6]
1. Sample Preparation:
- Accurately weigh a specific amount of the sunscreen product and dissolve it in a suitable solvent (e.g., ethanol).[6]
- Prepare a solution of a known concentration.
2. Spectrophotometric Measurement:
- Use a UV-Vis spectrophotometer with 1 cm quartz cells.
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of the sunscreen solution at 5 nm intervals from 290 nm to 320 nm.[6]
- Perform at least three replicate measurements at each wavelength.
3. SPF Calculation:
- Calculate the SPF value using a standardized equation, such as the Mansur equation:
- SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm
- Where:
- CF = Correction Factor (e.g., 10)
- EE(λ) = Erythemal effect spectrum at wavelength λ
- I(λ) = Solar intensity spectrum at wavelength λ
- Abs(λ) = Absorbance of the sunscreen solution at wavelength λ
Visualizing Methodologies and Relationships
To better illustrate the workflows and connections between different analytical approaches, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. longdom.org [longdom.org]
- 4. s4science.at [s4science.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. runwaysquare.com [runwaysquare.com]
- 9. aadhunikayurveda.com [aadhunikayurveda.com]
- 10. jfda-online.com [jfda-online.com]
- 11. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turbo.vernier.com [turbo.vernier.com]
Battle of the Cartridges: Unveiling the Optimal SPE Sorbent for Octocrylene Extraction
A comprehensive guide for researchers navigating the critical choice of Solid-Phase Extraction (SPE) cartridges for the accurate quantification of octocrylene in various matrices. This guide provides a detailed comparison of the performance of commonly used SPE sorbents, supported by experimental data and protocols to aid in method development and optimization.
The increasing prevalence of the UV filter octocrylene in environmental and biological samples necessitates robust and reliable analytical methods for its detection and quantification. A crucial step in the analytical workflow is the sample preparation, where Solid-Phase Extraction (SPE) is widely employed to isolate and concentrate octocrylene from complex matrices. The choice of the SPE sorbent is paramount to achieving high recovery, reproducibility, and a clean extract. This guide compares the performance of the most commonly utilized SPE cartridges for octocrylene extraction: the traditional silica-based C18 and the modern polymeric sorbents, with a focus on Oasis HLB (Hydrophilic-Lipophilic Balanced).
Performance Showdown: C18 vs. Polymeric Sorbents
The selection of an appropriate SPE sorbent hinges on the physicochemical properties of the analyte and the sample matrix. Octocrylene, a lipophilic compound, is well-retained by reversed-phase sorbents. However, the diverse nature of matrices in which it is analyzed, from clean water to complex cosmetic formulations, demands a careful evaluation of the sorbent's performance.
Quantitative Data Summary
The following table summarizes the performance of different SPE cartridges for the extraction of octocrylene based on data from various studies. It is important to note that recovery efficiencies can be influenced by the specific experimental conditions, including the sample matrix, pH, and elution solvent.
| SPE Cartridge | Sorbent Type | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oasis HLB | N-vinylpyrrolidone-divinylbenzene copolymer | Surface Water | 83 - 112 | < 10 | [1] |
| C18 | Octadecyl-bonded silica | Water | Variable, can be lower than polymeric sorbents for some UV filters | Not consistently high | [2][3] |
| Strata-X | Styrene-divinylbenzene polymer | Groundwater (for pesticides, indicative performance) | > 70 | Not specified for octocrylene | [3] |
Key Observations:
-
Oasis HLB consistently demonstrates high and reproducible recoveries for octocrylene from aqueous matrices[1]. Its hydrophilic-lipophilic balanced chemistry allows for the retention of a wide range of compounds, including moderately polar and nonpolar analytes like octocrylene.
-
C18 cartridges , while widely used, may exhibit more variable performance for UV filters compared to polymeric sorbents[2][3]. The presence of residual silanol groups on the silica surface can sometimes lead to inconsistent interactions and lower recoveries, especially for more polar analytes that might be present as impurities or degradation products.
-
Polymeric sorbents like Oasis HLB and Strata-X are often favored for their higher binding capacity, pH stability, and reduced susceptibility to drying out during the SPE process[3].
Experimental Workflows and Protocols
To ensure reproducible and accurate results, a well-defined experimental protocol is essential. Below is a generalized experimental workflow for octocrylene extraction using SPE, followed by detailed protocols for Oasis HLB and C18 cartridges as described in the literature.
Figure 1. A generalized experimental workflow for the extraction and analysis of octocrylene using Solid-Phase Extraction.
Detailed Experimental Protocols
1. Oasis HLB Cartridge Protocol for Water Samples
This protocol is based on a method developed for the determination of octocrylene and other benzophenones in various water matrices[1].
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced)
-
Sample Pre-treatment: Water samples are collected and filtered if necessary.
-
SPE Procedure:
-
Conditioning: The cartridge is conditioned with 5 mL of methanol.
-
Equilibration: The cartridge is then equilibrated with 5 mL of ultrapure water.
-
Sample Loading: The water sample is loaded onto the cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with a specific volume of a water/methanol mixture to remove interferences.
-
Elution: Octocrylene is eluted from the cartridge using an appropriate volume of methanol or another suitable organic solvent.
-
-
Post-Extraction: The eluate is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. C18 Cartridge Protocol (General Procedure)
This is a general protocol for a C18 cartridge, which may require optimization depending on the specific application and matrix.
-
Cartridge: C18 (Octadecyl-bonded silica)
-
Sample Pre-treatment: Similar to the Oasis HLB protocol, samples may require filtration, dilution, or pH adjustment.
-
SPE Procedure:
-
Conditioning: The C18 cartridge is conditioned with 5-10 mL of methanol to activate the bonded phase.
-
Equilibration: The cartridge is equilibrated with 5-10 mL of deionized water. It is crucial not to let the sorbent bed dry out after this step.
-
Sample Loading: The sample is loaded onto the cartridge at a slow and steady flow rate.
-
Washing: Interferences are removed by washing the cartridge with a weak solvent, typically a mixture of water and a small percentage of an organic solvent like methanol.
-
Elution: Octocrylene is eluted with a small volume of a strong, non-polar solvent such as methanol, acetonitrile, or a mixture thereof.
-
-
Post-Extraction: The eluate is processed as described for the Oasis HLB protocol.
-
Analysis: The final extract is analyzed using a suitable chromatographic technique.
Logical Relationship of SPE Sorbent Selection
The choice between different SPE cartridges is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate sorbent for octocrylene extraction.
Figure 2. Logical considerations for selecting an SPE sorbent for octocrylene extraction.
Conclusion and Recommendations
Based on the available data, polymeric sorbents, particularly Oasis HLB, are highly recommended for the extraction of octocrylene from various matrices. They consistently provide high and reproducible recoveries, demonstrating their robustness and reliability for this application. While C18 cartridges can be a viable option, they may require more careful method optimization to mitigate potential issues with reproducibility and matrix effects.
For researchers and drug development professionals, the selection of an SPE cartridge should be guided by a thorough evaluation of the specific requirements of their analytical method, including the desired level of sensitivity, the complexity of the sample matrix, and the need for high-throughput analysis. It is always advisable to perform a validation study to confirm the performance of the chosen SPE cartridge and protocol within the specific laboratory setting and for the intended application.
References
- 1. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octocrylene-d10: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Octocrylene-d10, a deuterated compound used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.
Hazard and Exposure Data
The following table summarizes key hazard information for this compound. This data underscores the importance of handling this compound with care and preventing its release into the environment.
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or rubber gloves are required to prevent skin contact.
-
Eye Protection: Chemical safety glasses or goggles must be worn.
-
Lab Coat: A lab coat or apron should be worn to protect clothing.
Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into the environment, particularly waterways. Due to its classification as "very toxic to aquatic life," drain disposal is strictly prohibited.
Step 1: Waste Collection
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
The label should clearly state "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
Step 2: Waste Segregation
-
Store the this compound waste container separately from incompatible materials. While specific incompatibilities for this compound are not extensively documented, it is good laboratory practice to segregate organic waste from strong acids, bases, and oxidizers.
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the direct supervision of laboratory personnel and away from drains or areas where a spill could reach the environment.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the waste unless you are following a specifically approved and validated protocol.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Report the Spill: Report the spill to your EHS office in accordance with your institution's policies.
Logical Framework for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Octocrylene-d10
This document provides immediate, essential guidance for the safe handling and disposal of Octocrylene-d10 in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure proper environmental containment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Octocrylene, the non-deuterated parent compound. Data for this compound is limited, but its physical and chemical properties are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇D₁₀NO₂ | [1] |
| Molecular Weight | 371.54 g/mol | [1] |
| Melting Point | -10°C (lit.) | [2] |
| Boiling Point | 218°C / 1.5 mmHg (lit.) | [2] |
| Acute Toxicity (Oral, Rat) | LD50 > 67,000 mg/kg | [3] |
Operational Plan: Safe Handling of this compound
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[2]
-
Eye Protection: Wear chemical safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4]
-
Hand Protection: Wear chemical-impermeable gloves.[2]
-
Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[1][2]
Handling Procedures
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Set up a designated risk-elimination area.[2]
-
Dispensing: Avoid the formation of dust and aerosols during handling.[2] Use non-sparking tools to prevent ignition from electrostatic discharge.[2]
-
Contact Avoidance: Take measures to avoid contact with skin and eyes.[2] Do not breathe mist, gas, or vapors.[2]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4] Contaminated clothing should be removed and washed before reuse.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials and foodstuff containers.[2]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste material containing this compound in a suitable, closed container labeled for chemical waste.[2]
-
Environmental Precaution: Do not allow the chemical to enter drains, sewers, or any body of water.[1][2] All spills should be collected and contained.
-
Disposal Route: Dispose of the contents and container at a hazardous or special waste collection point in accordance with local, regional, and national regulations.[4][5]
Visualized Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
